JHU37152
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-18-14(21)4-3-5-16(18)22-15-7-6-13(20)12-17(15)23-19/h3-7,12,22H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMZJNNWMSYDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JHU37152: A Technical Guide to a High-Potency DREADD Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an invaluable chemogenetic tool for the precise control of neuronal activity. The efficacy of this technology hinges on the availability of potent, selective, and brain-penetrant agonists. JHU37152 has emerged as a novel DREADD agonist with high affinity and potency for both the excitatory hM3Dq and inhibitory hM4Di receptors, offering significant advantages for in vivo applications in neuroscience research. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound acts as a potent agonist at engineered G-protein coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di) DREADDs. These receptors are designed to be insensitive to the endogenous ligand acetylcholine but are selectively activated by synthetic ligands like this compound.
Upon binding to the hM3Dq DREADD, this compound initiates a canonical Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in neuronal depolarization and increased neuronal activity.
Conversely, when this compound binds to the hM4Di DREADD, it engages the Gi signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and subsequent inhibition of neuronal activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with hM3Dq and hM4Di DREADDs.
| Parameter | hM3Dq | hM4Di | Source |
| Binding Affinity (Ki) | 1.8 nM | 8.7 nM | [1][2] |
| Potency (EC50) | 5 nM | 0.5 nM | [1][2][3] |
Table 1: In Vitro Binding Affinity and Potency of this compound
| Species | DREADD Receptor | Dose Range (mg/kg) | Effect | Source |
| Mice (D1-hM3Dq & D1-hM4Di) | hM3Dq & hM4Di | 0.01 - 1 | Selective inhibition of locomotor activity | [1][3] |
| Rats (TH-hM3Dq) | hM3Dq | 0.01 - 0.3 | Robust and selective increases in locomotion | [1][3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the signaling cascades initiated by this compound upon binding to hM3Dq and hM4Di DREADDs.
Caption: this compound-mediated hM3Dq (Gq) signaling pathway.
Caption: this compound-mediated hM4Di (Gi) signaling pathway.
Experimental Protocols
In Vitro Potency and Efficacy Assays
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding for hM3Dq or hM4Di DREADDs using a suitable transfection reagent (e.g., Lipofectamine 2000).
2. Calcium Imaging Assay (for hM3Dq):
-
24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded using a fluorescence plate reader or microscope.
-
This compound is added at various concentrations, and the change in intracellular calcium is measured as a change in fluorescence intensity.
-
EC50 values are calculated from the dose-response curves.
3. Bioluminescence Resonance Energy Transfer (BRET)-based cAMP Assay (for hM4Di):
-
HEK-293 cells are co-transfected with the hM4Di DREADD and a BRET-based cAMP sensor.
-
24-48 hours post-transfection, cells are treated with forskolin to stimulate cAMP production.
-
This compound is added at various concentrations, and the resulting decrease in the BRET signal (indicative of decreased cAMP levels) is measured.
-
IC50 values are determined from the dose-response curves.
In Vivo Behavioral Assays
1. Animal Models:
-
Transgenic mouse lines expressing hM3Dq or hM4Di in specific neuronal populations (e.g., D1-DREADD mice) are commonly used.
-
Alternatively, stereotactic injection of adeno-associated viruses (AAVs) encoding for the DREADDs can be used to target specific brain regions in wild-type animals.
2. Locomotor Activity Monitoring:
-
Mice are habituated to an open-field arena.
-
A baseline level of locomotor activity is recorded.
-
This compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01 - 1 mg/kg).[1]
-
Locomotor activity is then monitored for a set period (e.g., 60-120 minutes) using automated tracking software.
-
Changes in distance traveled, rearing frequency, and other behavioral parameters are analyzed.
3. Experimental Workflow Diagram:
Caption: General workflow for in vivo behavioral experiments.
Conclusion
This compound is a highly potent and brain-penetrant DREADD agonist that provides robust and selective activation of both hM3Dq and hM4Di receptors in vitro and in vivo.[1][2][3] Its favorable pharmacokinetic profile and high efficacy at low doses make it a valuable tool for researchers investigating the causal role of specific neuronal circuits in a wide range of physiological and behavioral processes. The detailed information provided in this guide serves as a comprehensive resource for the effective implementation of this compound in chemogenetic studies.
References
JHU37152: A Technical Guide to a High-Potency DREADD Agonist
For Researchers, Scientists, and Drug Development Professionals
JHU37152 is a novel and potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1] Developed to overcome the limitations of earlier DREADD activators like clozapine-N-oxide (CNO), this compound offers superior brain penetrance and a more direct mechanism of action, making it a valuable tool for precise in vivo manipulation of neuronal activity in preclinical research.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key quantitative data.
Core Properties and Chemical Data
This compound is a small molecule designed for high-affinity binding to engineered muscarinic receptors. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Weight | 358.85 g/mol |
| Formula | C₁₉H₂₀ClFN₄ |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| CAS Number | 2369979-67-7 |
| Storage | Store at room temperature |
Mechanism of Action: DREADD Activation
This compound functions as a potent agonist at two of the most commonly used DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors. Unlike CNO, which can convert to clozapine in vivo, this compound does not have psychoactive metabolites, ensuring that observed effects are directly attributable to DREADD activation.[1][2]
The binding of this compound to these receptors initiates distinct intracellular signaling cascades:
-
hM3Dq Activation: Upon binding to the hM3Dq receptor, this compound induces a conformational change that activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The net effect is an increase in neuronal excitability and firing.
-
hM4Di Activation: When this compound binds to the hM4Di receptor, it activates the Gi alpha subunit of the G-protein. This has two primary effects: the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The combination of decreased cAMP and potassium efflux leads to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal activity.
Below is a diagram illustrating the signaling pathways initiated by this compound.
Quantitative In Vitro and In Vivo Data
This compound demonstrates high affinity and potency for DREADD receptors both in vitro and in vivo.
In Vitro Binding Affinity and Potency
| Receptor | Kᵢ (nM) | EC₅₀ (nM) |
| hM3Dq | 1.8 | 5 |
| hM4Di | 8.7 | 0.5 |
In Vivo DREADD Occupancy and Brain Penetration
Studies in mice have shown that this compound exhibits excellent brain penetrance, with brain concentrations being approximately eightfold higher than in serum 30 minutes after intraperitoneal injection.[1]
| Animal Model | Dose (mg/kg, IP) | DREADD Occupancy | Reference |
| Mice (AAV-DREADD expressing) | 0.1 | ~15-20% of striatal DREADDs | [4] |
| Rats | 0.1 | ~80% of cortical hM4Di | [4] |
In Vivo Behavioral Effects
This compound has been shown to potently modulate locomotor activity in mice expressing DREADDs in specific neuronal populations.
| Animal Model | Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |
| D1-hM3Dq Mice | 0.01 - 1 | Inhibition | [1] |
| D1-hM4Di Mice | 0.01 - 1 | Inhibition | [1] |
| Wild-Type Mice | 0.01 - 1 | No significant effect | [1] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific experimental needs.
In Vitro DREADD Activation in Cell Culture
This protocol describes the activation of DREADDs in a cell line, such as HEK-293 cells, transfected to express the desired DREADD receptor.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.[1] Cells are then transfected with a vector encoding the desired DREADD receptor (hM3Dq or hM4Di).
-
This compound Application: Prepare a stock solution of this compound in DMSO or ethanol. Dilute the stock solution to the desired final concentration in the cell culture medium.
-
Functional Assay: Following incubation with this compound, assess DREADD activation using an appropriate functional assay. For hM3Dq, this could be a calcium imaging assay to measure changes in intracellular calcium levels. For hM4Di, a cAMP assay can be used to measure the inhibition of adenylyl cyclase.
In Vivo Chemogenetic Manipulation in Rodents
This protocol outlines the steps for using this compound to manipulate neuronal activity in rodents that have been virally transduced to express DREADDs in a specific brain region.
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
JHU37152: A Technical Guide to a High-Potency DREADD Agonist
An In-depth Overview of the Discovery, Development, and Application of a Novel Chemogenetic Tool for Neuroscience Research
Abstract
JHU37152 is a novel, high-potency, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors. Its development marked a significant advancement in chemogenetics, addressing the limitations of previous DREADD activators such as clozapine-N-oxide (CNO) and Compound 21 (C21). This technical guide provides a comprehensive overview of the discovery, development history, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction: The Need for Advanced DREADD Agonists
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the remote and precise control of neuronal activity in vivo.[1] This technology relies on the expression of engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic compounds. The first-generation DREADD agonist, clozapine-N-oxide (CNO), suffered from poor brain penetrance and was found to be a substrate for the P-glycoprotein (P-gp) efflux pump.[2] Furthermore, it was discovered that CNO's in vivo effects were primarily due to its back-metabolism to clozapine, which has its own psychoactive properties and off-target effects.[2] A subsequent agonist, Compound 21 (C21), also showed limited brain penetrance and low in vivo DREADD occupancy.[3] These limitations highlighted the need for new DREADD agonists with improved pharmacokinetic and pharmacodynamic profiles.
Discovery and Development of this compound
This compound was developed as part of a research effort to create novel DREADD agonists with high central nervous system (CNS) availability and potency.[3] The development strategy involved the design and synthesis of fluorinated analogs of previously identified high-affinity DREADD ligands.[4] This approach aimed to enhance DREADD affinity and provide a potential site for radiolabeling with 18F for positron emission tomography (PET) imaging applications.[4] this compound emerged as a lead candidate from this effort, demonstrating superior in vitro and in vivo properties compared to its predecessors.[4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 8-Chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][5]diazepine | [6] |
| Molecular Formula | C19H20ClFN4 | [6] |
| Molecular Weight | 358.85 g/mol | [6] |
| CAS Number | 2369979-67-7 | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |
In Vitro Pharmacology
This compound exhibits high affinity and potency for both hM3Dq and hM4Di DREADDs in in vitro assays.
| Parameter | hM3Dq | hM4Di | Reference |
| Ki (nM) | 1.8 | 8.7 | |
| EC50 (nM) | 5 | 0.5 |
In Vivo Pharmacology and Pharmacokinetics
In vivo studies in mice have demonstrated the high brain penetrance and DREADD occupancy of this compound.
| Species | Dose (mg/kg, i.p.) | Timepoint (min) | Brain Concentration (ng/g) | Serum Concentration (ng/mL) | Brain/Serum Ratio | Reference |
| Mouse | 0.1 | 30 | ~15 | ~2 | ~8 | [5] |
| Mouse | 0.1 | 60 | ~8 | ~1.5 | ~5.3 | [5] |
These data indicate that this compound readily crosses the blood-brain barrier and achieves significantly higher concentrations in the brain compared to the serum.[5]
DREADD-Mediated Behavioral Effects
This compound has been shown to produce potent and selective DREADD-mediated behavioral effects in transgenic mice expressing hM3Dq or hM4Di in dopamine D1 receptor-expressing neurons (D1-DREADD mice). Administration of this compound at doses ranging from 0.01 to 1 mg/kg resulted in a potent inhibition of locomotor activity in these mice, with no significant effects observed in wild-type littermates.[3][7] This demonstrates the high in vivo potency and selectivity of this compound for DREADD-mediated pathways.[3][7]
Signaling Pathways
This compound activates the canonical Gq and Gi signaling pathways upon binding to hM3Dq and hM4Di receptors, respectively.
hM3Dq (Gq) Signaling Pathway
Caption: this compound activation of the hM3Dq receptor and downstream Gq signaling cascade.
hM4Di (Gi) Signaling Pathway```dot
Caption: A high-level workflow of the discovery and development of this compound.
Conclusion
This compound represents a significant advancement in the field of chemogenetics, offering researchers a potent and selective tool for the in vivo manipulation of neuronal activity. Its favorable pharmacokinetic profile, particularly its high brain penetrance, overcomes key limitations of earlier DREADD agonists. The data presented in this guide underscore its utility for a wide range of applications in neuroscience research, from dissecting the function of specific neural circuits to investigating the neural basis of behavior. As research in chemogenetics continues to evolve, this compound is poised to remain a valuable asset for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Chemical structure and properties of JHU37152
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU37152 is a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the human M3 muscarinic DREADD (hM3Dq) and the human M4 muscarinic DREADD (hM4Di).[1][2] Its high affinity and selectivity, coupled with its favorable pharmacokinetic properties, make it a valuable tool for the precise chemogenetic manipulation of neuronal activity in preclinical research. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, also known as J52, is a synthetic compound with the chemical name 8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][4]diazepine.[3] It is often supplied as a dihydrochloride salt, which is water-soluble.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][4]diazepine | [3] |
| Alternative Names | J52 | [2] |
| Molecular Formula | C19H20ClFN4 | [2][3] |
| Molecular Weight | 358.85 g/mol (freebase) | [5][6] |
| CAS Number | 2369979-67-7 (freebase) | [2][3] |
| Purity | >98% | [2][3] |
| Solubility | Soluble in DMSO (100 mM) and ethanol (100 mM). The dihydrochloride salt is water-soluble. | [2] |
| Appearance | Yellow solid | [2] |
| SMILES | CCN1CCN(CC1)C2=Nc4cc(Cl)ccc4Nc3cccc(F)c23 | [2][3] |
| InChI Key | NZMZJNNWMSYDNX-UHFFFAOYSA-N | [2] |
Mechanism of Action
This compound is a potent agonist at two types of DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di. DREADDs are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be activated by specific synthetic ligands like this compound.
Activation of hM3Dq (Gq Signaling Pathway)
Upon binding to the hM3Dq receptor, this compound induces a conformational change that activates the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a downstream signaling cascade that leads to neuronal depolarization and increased excitability.
Activation of hM4Di (Gi Signaling Pathway)
When this compound binds to the hM4Di receptor, it activates the Gi alpha subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that result in neuronal hyperpolarization and reduced excitability.
In Vitro and In Vivo Activity
This compound demonstrates high affinity and potency for both hM3Dq and hM4Di DREADDs in vitro.[1] It is also brain-penetrant and has been shown to be effective in vivo in rodents and non-human primates.
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki (in vitro binding affinity) | hM3Dq | 1.8 nM | [1] | |
| hM4Di | 8.7 nM | [1] | ||
| EC50 (in vitro potency) | hM3Dq | 5 nM | [1] | |
| hM4Di | 0.5 nM | [1] | ||
| In Vivo Doses (Locomotor Activity) | D1-hM3Dq & D1-hM4Di | 0.01 - 1 mg/kg (IP) | Mouse | [2] |
| TH-hM3Dq | 0.01 - 0.3 mg/kg (IP) | Rat | [2] |
Experimental Protocols
In Situ [3H]clozapine Displacement Assay
This assay is used to determine the binding affinity of this compound to DREADDs expressed in brain tissue by measuring its ability to displace the radioligand [3H]clozapine.
Methodology:
-
Tissue Preparation:
-
Brains from wild-type (WT) and DREADD-expressing mice are rapidly extracted, frozen, and sectioned on a cryostat (e.g., 20 µm thick sections).
-
Sections are thaw-mounted onto microscope slides.
-
-
Binding Assay:
-
Slides are pre-incubated in an appropriate assay buffer.
-
Sections are then incubated with a fixed concentration of [3H]clozapine and a range of concentrations of this compound (or vehicle for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clozapine).
-
Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Slides are air-dried and apposed to autoradiographic film or a phosphor imaging screen.
-
The resulting signal is quantified using densitometry.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]clozapine (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Locomotor Activity Assessment in Mice
This experiment evaluates the in vivo effect of this compound on motor behavior in mice expressing DREADDs in specific neuronal populations.
Methodology:
-
Animal Preparation:
-
Use mice genetically modified to express hM3Dq or hM4Di in the neurons of interest (e.g., D1-receptor expressing neurons). Wild-type littermates should be used as controls.
-
Habituate the mice to the testing environment (e.g., open field arena) for a set period before the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 0.01 - 1 mg/kg).[2]
-
-
Data Acquisition:
-
Immediately after injection, place the mouse in the open field arena.
-
Record locomotor activity using an automated tracking system for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.
-
-
Data Analysis:
-
Analyze the collected data to compare the locomotor activity between this compound-treated and vehicle-treated groups for both DREADD-expressing and wild-type mice.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.
-
Conclusion
This compound is a highly valuable research tool for the chemogenetic manipulation of neuronal circuits. Its high potency, selectivity, and in vivo efficacy allow for precise control over neuronal activity, enabling detailed investigations into the causal roles of specific cell populations in a variety of physiological and behavioral processes. The information and protocols provided in this guide are intended to facilitate the successful implementation of this compound in neuroscience research.
References
- 1. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Brain Penetrance of JHU37152
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties and brain penetrance of JHU37152, a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document is intended to serve as a core resource for researchers and drug development professionals working with this compound. This compound was developed to overcome the limitations of earlier DREADD agonists, such as clozapine-N-oxide (CNO) and Compound 21 (C21), which exhibit poor brain entry and off-target effects.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice following a single intraperitoneal (IP) injection of 0.1 mg/kg. This data highlights the compound's favorable distribution into the brain.
Table 1: Brain and Serum Concentrations of this compound in Mice [3][4][5]
| Time Point (minutes) | Mean Brain Concentration (ng/g) | Mean Serum Concentration (ng/mL) |
| 5 | ~15 | ~12 |
| 15 | ~25 | ~8 |
| 30 | ~28 | ~3.5 |
| 60 | ~20 | ~2 |
Table 2: Brain-to-Serum Ratio of this compound in Mice [3][4][5]
| Time Point (minutes) | Brain/Serum Ratio |
| 5 | ~1.25 |
| 15 | ~3.1 |
| 30 | ~8.0 |
| 60 | ~10.0 |
In Vivo DREADD Occupancy
In addition to its excellent pharmacokinetic profile, this compound demonstrates high in vivo DREADD occupancy. At a dose of 0.1 mg/kg (IP), this compound was shown to displace [11C]clozapine binding to DREADDs in mice expressing adeno-associated virus (AAV)-DREADD.[3][4] This indicates that this compound effectively reaches and binds to its target receptors in the central nervous system.
Experimental Protocols
The following section details the methodologies for key experiments related to determining the pharmacokinetics and brain penetrance of this compound.
Animal Model and Drug Administration
-
Species: Male C57BL/6J mice.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a vehicle suitable for intraperitoneal injection, such as a solution of 0.5% DMSO in 0.9% saline.[6]
-
Administration: A single dose of 0.1 mg/kg is administered via intraperitoneal (IP) injection.[3][4][7]
Sample Collection
-
Time Points: Blood and brain tissue are collected at multiple time points post-injection, typically including 5, 15, 30, and 60 minutes, to characterize the absorption, distribution, and elimination phases.[3][4]
-
Blood Collection: Whole blood is collected via a terminal procedure such as cardiac puncture. The blood is then processed to obtain serum by allowing it to clot and then centrifuging to separate the serum.
-
Brain Tissue Collection: Following blood collection, mice are euthanized, and the brains are rapidly excised, rinsed in cold saline, and then frozen for later analysis.
Sample Preparation for Bioanalysis
-
Serum Samples: Proteins are precipitated from serum samples by adding a solvent such as acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Brain Tissue Samples: Brain tissue is first homogenized in a suitable buffer. Subsequently, a protein precipitation step, similar to that for serum samples, is performed. The resulting supernatant is then used for quantification.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used for the sensitive and selective quantification of this compound.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound like clozapine) is added to all samples and calibration standards to correct for variations in sample processing and instrument response.[1]
-
Chromatography: Reverse-phase chromatography is typically employed to separate this compound from endogenous matrix components.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for detecting the parent and a specific fragment ion of this compound.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding biological matrix (serum or brain homogenate).[1]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for determining this compound pharmacokinetics.
DREADD Signaling Pathway Activation
Caption: this compound-mediated DREADD signaling pathways.
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys [escholarship.org]
JHU37152: A New Generation Actuator for Precise Chemogenetic Control, Succeeding CNO and C21
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has revolutionized neuroscience by enabling the remote control of specific neuronal populations. For years, Clozapine-N-oxide (CNO) and, subsequently, Compound 21 (C21) have been the primary actuators for these designer receptors. However, limitations including metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles have necessitated the development of improved agonists. This technical guide details the emergence of JHU37152 as a superior DREADD actuator, offering enhanced potency, brain penetrance, and selectivity. We provide a comprehensive comparison of this compound with its predecessors, CNO and C21, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Evolution of DREADD Actuators
The DREADD system, a powerful chemogenetic tool, relies on engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by synthetic small molecules.[1] The most widely used DREADDs are the human M3 muscarinic receptor (hM3Dq) for neuronal activation (Gq-coupled) and the human M4 muscarinic receptor (hM4Di) for neuronal inhibition (Gi-coupled).[2][3] The success of this technology is critically dependent on the properties of the activating ligand.
Clozapine-N-oxide (CNO): The Prototypical Agonist and its Challenges
CNO was the first-generation actuator for muscarinic-based DREADDs.[4] Initially considered pharmacologically inert, subsequent research revealed significant limitations. A primary concern is its poor blood-brain barrier (BBB) permeability and its reverse metabolism to clozapine, an atypical antipsychotic with a broad receptor-binding profile.[5][6][7] This back-conversion means that the observed effects in DREADD-expressing animals could be confounded by the off-target effects of clozapine.[8][9]
Compound 21 (C21): A Step Forward with Persistent Limitations
Compound 21 (C21) was developed as a second-generation DREADD agonist to address the shortcomings of CNO.[4] While it does not metabolize to clozapine, studies have raised concerns about its in vivo potency, brain penetrance, and potential off-target effects at various endogenous receptors, including histamine H1 and opioid receptors.[10][11][12] Some studies have indicated that C21 can induce off-target behavioral and neuronal effects, necessitating careful dose consideration and control experiments.[13][14]
This compound: A Potent and Brain-Penetrant Successor
To overcome the limitations of both CNO and C21, a new generation of DREADD agonists has been developed, including this compound.[15] This compound exhibits high potency for both hM3Dq and hM4Di DREADDs, excellent brain penetrance, and a more favorable selectivity profile compared to its predecessors.[14][16] These properties position this compound as a more reliable and effective tool for precise in vivo manipulation of neuronal activity.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative parameters for this compound, CNO, and C21, providing a clear comparison of their in vitro and in vivo properties.
Table 1: In Vitro Potency and Affinity
| Compound | DREADD Receptor | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | hM3Dq | Functional Assay (HEK-293 cells) | EC50 | 5 | [16] |
| hM4Di | Functional Assay (HEK-293 cells) | EC50 | 0.5 | [16] | |
| hM3Dq | Binding Affinity (mouse brain) | Ki | 1.8 | [17] | |
| hM4Di | Binding Affinity (mouse brain) | Ki | 8.7 | [17] | |
| CNO | hM3Dq | Functional Assay | EC50 | ~17 | |
| hM4Di | Functional Assay | EC50 | ~30 | ||
| C21 | hM3Dq | Functional Assay | EC50 | 1.7 | [2] |
| hM4Di | Binding Affinity (HEK-293 membranes) | Ki | 91 | [18] | |
| hM3Dq | Binding Affinity (HEK-293 membranes) | Ki | 230 | [18] | |
| Clozapine | hM4Di | Binding Affinity (HEK-293 membranes) | Ki | 2.8 | [18] |
| hM3Dq | Binding Affinity (HEK-293 membranes) | Ki | 3.5 | [18] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Species | Administration Route | Typical Dose Range | Brain Penetrance | Key Findings | Reference(s) |
| This compound | Mouse, Rat | Intraperitoneal (IP) | 0.01 - 1 mg/kg | High brain/serum ratio (~8-fold higher in brain) | Potent in vivo DREADD agonist with high DREADD occupancy at low doses. | [14][19] |
| CNO | Mouse, Rat | Intraperitoneal (IP) | 1 - 10 mg/kg | Poor; relies on conversion to clozapine | Reverse metabolism to clozapine, which readily enters the brain. | [5][7] |
| C21 | Mouse, Rat | Intraperitoneal (IP) | 0.3 - 3 mg/kg | Moderate | Higher concentrations in serum compared to brain; potential for off-target effects at higher doses. | [4][13] |
Experimental Protocols: Methodologies for Agonist Characterization
This section outlines the detailed methodologies for key experiments cited in the characterization of DREADD agonists.
In Vitro Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Harvest cells or brain tissue expressing the DREADD of interest.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the DREADD (e.g., [³H]clozapine), and varying concentrations of the unlabeled test compound (this compound, C21, or CNO).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (e.g., ERK Phosphorylation)
These assays measure the ability of a compound to activate the downstream signaling cascade of a DREADD.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK-293) in appropriate media.
-
Transfect the cells with a plasmid encoding the DREADD of interest (e.g., hM3Dq or hM4Di).
-
Allow the cells to express the receptor for 24-48 hours.
-
-
Agonist Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Treat the cells with varying concentrations of the test agonist (this compound, C21, or CNO) for a specific duration (e.g., 5-15 minutes).
-
-
Detection of ERK Phosphorylation (Western Blot or In-Cell Western):
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
For In-Cell Western: Fix and permeabilize the cells in the plate and incubate with primary antibodies for p-ERK and a loading control protein.
-
Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence or a fluorophore).
-
Quantify the signal and normalize the p-ERK signal to the total ERK or loading control signal.
-
-
Data Analysis:
-
Plot the normalized p-ERK signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
In Vivo Pharmacokinetic Analysis via LC-MS/MS
This method quantifies the concentration of the DREADD agonist in biological samples (e.g., plasma and brain tissue) over time.
-
Animal Dosing and Sample Collection:
-
Administer the DREADD agonist (this compound, C21, or CNO) to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection).
-
At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
-
Sample Preparation:
-
To a known volume of plasma or brain homogenate, add an internal standard (a compound with similar chemical properties to the analyte but with a different mass).
-
Perform a protein precipitation step by adding a solvent like acetonitrile to remove proteins that can interfere with the analysis.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography (LC) system. The LC column separates the analyte from other components in the sample based on their physicochemical properties.
-
The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).
-
The first mass spectrometer (MS1) selects the precursor ion of the analyte.
-
The precursor ion is fragmented in a collision cell.
-
The second mass spectrometer (MS2) selects a specific product ion for detection.
-
The amount of the product ion is quantified.
-
-
Data Analysis:
-
Generate a standard curve by analyzing samples with known concentrations of the analyte.
-
Determine the concentration of the analyte in the experimental samples by comparing their signal to the standard curve.
-
Plot the concentration of the agonist in plasma and brain tissue over time to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by DREADDs and a typical experimental workflow for their in vivo application.
DREADD Signaling Pathways
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway leading to neuronal excitation.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway leading to neuronal inhibition.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]
- 7. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 9. apa.org [apa.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel designer receptors to probe GPCR signaling and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 14. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 19. researchgate.net [researchgate.net]
JHU37152: A Technical Guide to Selectivity for DREADD Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JHU37152, a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). We will explore its binding affinity and functional potency for canonical DREADD receptors, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.
Executive Summary
This compound is a second-generation DREADD agonist developed to overcome the limitations of earlier compounds like Clozapine-N-oxide (CNO), which exhibits poor brain penetration and metabolic conversion to clozapine.[1][2] this compound demonstrates high affinity and potency for both the Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADD receptors.[3][4][5][6] Its high in vivo potency allows for the use of low doses (0.01 - 1 mg/kg), minimizing off-target effects and making it a valuable tool for precise chemogenetic manipulation of neuronal activity in both rodents and non-human primates.[1][3][4][5]
Quantitative Selectivity Profile
The selectivity of this compound is defined by its high affinity (low Kᵢ) and high potency (low EC₅₀) for DREADD receptors. The following table summarizes the key quantitative data from in vitro experiments.
| Receptor | Parameter | Value (nM) | Cell Line / Tissue |
| hM3Dq | Kᵢ (Binding Affinity) | 1.8 | Mouse Brain Sections |
| hM4Di | Kᵢ (Binding Affinity) | 8.7 | Mouse Brain Sections |
| hM3Dq | EC₅₀ (Functional Potency) | 5 | HEK-293 Cells |
| hM4Di | EC₅₀ (Functional Potency) | 0.5 | HEK-293 Cells |
Table 1: In Vitro Selectivity Data for this compound. Data compiled from multiple sources.[3][4][5][6]
While the overall off-target binding profile of this compound is similar to clozapine, it exhibits a lower affinity for serotonin (5-HT) receptors.[1][7] Importantly, in functional assays performed on cells expressing endogenous clozapine-binding sites but lacking DREADDs, this compound shows no agonistic activity.[1][7][8] This suggests that at these off-target receptors, it likely acts as an antagonist, competing with endogenous neurotransmitters.[1][7][8]
DREADD Signaling Pathways
This compound activates distinct G-protein signaling cascades depending on the DREADD subtype expressed.
hM3Dq (Gq-coupled) Pathway Activation
Activation of the Gq-coupled hM3Dq receptor by this compound initiates a signaling cascade leading to neuronal depolarization and increased neuronal activity.
hM4Di (Gi-coupled) Pathway Activation
Activation of the Gi-coupled hM4Di receptor by this compound initiates a signaling cascade that hyperpolarizes the neuron, leading to neuronal inhibition.
Experimental Protocols
The selectivity of this compound has been validated through a series of in vitro, ex vivo, and in vivo experiments.
In Vitro Receptor Binding Assays
These assays determine the affinity of this compound for the DREADD receptor.
-
Objective : To determine the equilibrium dissociation constant (Kᵢ) of this compound for hM3Dq and hM4Di.
-
Methodology : Competitive Radioligand Displacement Assay.[1]
-
Tissue Preparation : Brain tissue from D1-DREADD mice (expressing hM3Dq or hM4Di in D1 receptor-expressing neurons) and wild-type (WT) mice is sectioned.
-
Assay Components :
-
Radioligand : [³H]clozapine, a ligand that binds to DREADDs.
-
Competitor : Varying concentrations of unlabeled this compound.
-
Non-specific binding control : A high concentration of a non-labeled ligand to saturate all binding sites.
-
-
Incubation : Tissue sections are incubated with a fixed concentration of [³H]clozapine and varying concentrations of this compound until equilibrium is reached.
-
Separation : Unbound radioligand is washed away.
-
Detection : The amount of bound radioactivity is quantified using liquid scintillation counting or autoradiography.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of [³H]clozapine (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
-
Key Finding : this compound selectively displaces [³H]clozapine from DREADDs at low nanomolar concentrations (up to 10 nM) but not from other endogenous clozapine-binding sites present in WT tissue.[1][3][4][5][6]
In Vitro Functional Assays
These assays measure the ability of this compound to activate DREADD-mediated signaling.
-
Objective : To determine the potency (EC₅₀) and efficacy of this compound in activating G-protein signaling downstream of hM3Dq and hM4Di.
-
Methodology : Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay.[1][3][7]
-
Cell Culture : HEK-293 cells are co-transfected with plasmids encoding the DREADD receptor (hM3Dq or hM4Di) and a BRET-based G-protein sensor system (e.g., for Gαo1 activation).[7] This system typically involves a Gα subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein like Venus.
-
Assay Procedure :
-
Transfected cells are plated in a microplate.
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
A baseline BRET signal is measured.
-
Increasing concentrations of this compound are added to the wells.
-
-
Detection : Upon G-protein activation, the Gα-Rluc and Gγ-Venus subunits dissociate, causing a change in the BRET signal, which is measured by a plate reader.
-
Data Analysis : The change in BRET signal is plotted against the log concentration of this compound. A dose-response curve is fitted to calculate the EC₅₀ value.
-
-
Key Finding : this compound potently activates both hM3Dq and hM4Di signaling with high efficacy in transfected HEK-293 cells.[1][3] No response is observed in untransfected cells, confirming the DREADD-specificity of the activation.[1]
In Vivo Behavioral and Occupancy Studies
These studies confirm the potency, selectivity, and brain penetrance of this compound in a living organism.
-
Objective : To assess the ability of this compound to cross the blood-brain barrier, engage DREADD receptors, and elicit a specific behavioral response.
-
Methodology : Locomotor Activity Assay.[1][3]
-
Animal Models : D1-DREADD mice (expressing hM3Dq or hM4Di in dopamine D1 receptor neurons) and WT littermates are used.
-
Drug Administration : Mice are administered various doses of this compound (e.g., 0.01, 0.1, 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Measurement : Immediately after injection, mice are placed in an open-field arena, and their locomotor activity (distance traveled, rearing, etc.) is automatically tracked for a set period (e.g., 60-120 minutes).
-
Data Analysis : The locomotor activity of DREADD-expressing mice is compared to that of WT mice at each dose. Statistical analysis (e.g., two-way ANOVA) is used to determine significant differences.
-
-
Key Finding : this compound selectively and potently modulates locomotor activity in D1-DREADD mice at doses as low as 0.01 mg/kg.[1][3] Importantly, no significant behavioral effects are observed in WT mice at these doses, demonstrating the in vivo selectivity of this compound for DREADDs over endogenous receptors.[1][3][8] Further studies have confirmed high in vivo DREADD occupancy after systemic administration.[3][9]
Workflow for Selectivity Profiling
The characterization of a novel DREADD agonist like this compound follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound stands out as a highly selective and potent agonist for both hM3Dq and hM4Di DREADD receptors. Its pharmacological profile, characterized by low nanomolar affinity and potency, combined with excellent brain penetrance and minimal off-target agonism, makes it a superior tool for contemporary chemogenetics. The rigorous experimental validation, from in vitro binding and functional assays to in vivo behavioral studies, confirms its utility for researchers seeking to precisely control neuronal function with high temporal and spatial resolution. This selectivity is crucial for the valid interpretation of experimental results and for the potential translation of DREADD technology to more complex models and future therapeutic applications.
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of JHU37152: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU37152 is a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the human M3 muscarinic DREADD (hM3Dq) and the human M4 muscarinic DREADD (hM4Di).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.
Core Properties of this compound
This compound exhibits high affinity and potency for both hM3Dq and hM4Di DREADDs. Its favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, makes it a valuable tool for in vivo studies. Furthermore, it is reported that this compound is not a substrate for P-glycoprotein (P-gp), which is a common mechanism for drug efflux from the central nervous system.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound for DREADDs
| Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| hM3Dq | 1.8 | [3H]clozapine | HEK-293 cells | [2] |
| hM4Di | 8.7 | [3H]clozapine | HEK-293 cells | [2] |
Table 2: Functional Potency of this compound at DREADDs
| Receptor | EC50 (nM) | Assay Type | Cell Line | Reference |
| hM3Dq | 5 | Fluorescent (Calcium Mobilization) / BRET | HEK-293 cells | [1][2] |
| hM4Di | 0.5 | BRET | HEK-293 cells | [1][2] |
Signaling Pathways
This compound activates distinct G-protein-coupled signaling pathways depending on the DREADD subtype it binds to.
-
hM3Dq (Gq-coupled): Activation of hM3Dq by this compound initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal excitation.
-
hM4Di (Gi-coupled): Activation of hM4Di by this compound engages the Gi signaling pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal inhibition.
Signaling Pathway Diagrams
References
Methodological & Application
Application Notes and Protocols for JHU37152 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors for precise chemogenetic manipulation of neuronal activity in vivo.[1][2][3] Its favorable pharmacokinetic profile, including excellent brain penetrance, makes it a valuable tool for neuroscience research in rodent models.[3][4] These application notes provide detailed protocols for the in vivo use of this compound in mouse studies, guidance on data interpretation, and visualization of the experimental workflow and underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| In Vivo Dosage Range (mice) | 0.01 - 1 mg/kg | Mouse | [1][2][5] |
| Administration Route | Intraperitoneal (IP) | Mouse | [4][5] |
| Brain/Serum Concentration Ratio | ~8-fold higher in brain at 30 min (0.1 mg/kg IP) | Mouse | [4] |
| DREADD Occupancy (striatum) | ~15-20% at 0.1 mg/kg | Mouse | [4][5] |
| hM3Dq Ki | 1.8 nM | In vitro | [1][2] |
| hM4Di Ki | 8.7 nM | In vitro | [1][2] |
| hM3Dq EC50 | 5 nM | In vitro (HEK-293 cells) | [1][2] |
| hM4Di EC50 | 0.5 nM | In vitro (HEK-293 cells) | [1][2] |
Experimental Protocols
I. Materials and Reagents
-
This compound dihydrochloride (water-soluble)[1]
-
Sterile 0.9% saline solution
-
Appropriate mouse strain (e.g., wild-type, or a transgenic line expressing hM3Dq or hM4Di in the neurons of interest)
-
Standard animal handling and injection equipment (syringes, needles)
-
Behavioral assessment apparatus (e.g., open field arena for locomotor activity)
II. Animal Models
This protocol is designed for use in mice. The choice of mouse strain will depend on the specific research question. For investigating the effects of DREADD activation, transgenic mice expressing hM3Dq or hM4Di in specific neuronal populations are required. Wild-type mice should be used as controls to assess any off-target effects of this compound.[1][5]
III. This compound Solution Preparation
-
This compound dihydrochloride is water-soluble.[1]
-
Prepare a stock solution of this compound in sterile 0.9% saline. The concentration of the stock solution should be calculated based on the desired final injection volume and the dose range to be tested.
-
Vortex the solution until the compound is fully dissolved.
-
Prepare fresh solutions on the day of the experiment.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
IV. In Vivo Administration
-
Animal Handling: Acclimatize mice to the experimental room and handling procedures for at least 3 days prior to the experiment to minimize stress-induced behavioral changes.
-
Dosage: The effective dose range for this compound in mice is reported to be between 0.01 and 1 mg/kg.[1][2][5] It is recommended to perform a dose-response study to determine the optimal dose for the specific desired effect and mouse model.
-
Administration Route: Administer this compound via intraperitoneal (IP) injection. The injection volume should be kept consistent across all animals, typically between 5-10 ml/kg.
V. Behavioral Assessment: Locomotor Activity
A common application for this compound is the modulation of locomotor activity through DREADD activation in specific neuronal circuits.
-
Habituation: Place the mice in the open field arena and allow them to habituate for 30-60 minutes before drug administration.
-
Baseline Recording: Record baseline locomotor activity for a defined period (e.g., 30 minutes) before injection.
-
This compound Administration: Inject the mice with the prepared this compound solution or vehicle (saline) as described in Section IV.
-
Post-Injection Monitoring: Immediately return the mice to the open field arena and record locomotor activity for a desired period (e.g., 1-2 hours). Key parameters to measure include total distance traveled, movement speed, and time spent in different zones of the arena.
-
Data Analysis: Compare the locomotor activity of DREADD-expressing mice treated with this compound to vehicle-treated DREADD-expressing mice and wild-type mice treated with this compound to determine the specific effects of DREADD activation.[5][6]
Visualizations
Experimental Workflow
References
- 1. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
- 2. hellobio.com [hellobio.com]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JHU37152 Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: JHU37152 is a potent, brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3][4][5] It exhibits high selectivity and affinity for both hM3Dq and hM4Di DREADDs, making it a valuable tool for chemogenetic manipulation of neuronal activity in preclinical rodent models.[1] These application notes provide a comprehensive guide to the recommended dosage and administration of this compound in rats for in vivo studies.
Data Presentation
Table 1: Recommended Dosage of this compound for Rats
| Parameter | Recommended Value | Notes |
| Dosage Range | 0.01 - 0.3 mg/kg | Effective for eliciting DREADD-mediated behavioral responses.[2][6] |
| Optimal Single Dose | 0.1 mg/kg | Achieves high DREADD occupancy in the brain.[1][3] |
| Route of Administration | Intraperitoneal (i.p.) | Standard and effective route for systemic delivery.[1][3] |
| Vehicle | Saline or DMSO/Saline | Ensure appropriate solubility and biocompatibility. |
Table 2: Summary of this compound Effects in Rats
| Dosage (mg/kg, i.p.) | Animal Model | Observed Effect | Reference |
| 0.01 - 0.3 | TH-hM3Dq rats | Robust and selective increases in hM3Dq-stimulated locomotion. | [2][6] |
| 0.1 | Not specified | High DREADD occupancy. | [1][3] |
Note on Higher Dosages: While doses up to 1 mg/kg have been used in mice without significant locomotor effects in wild-type animals, caution is advised with higher doses in rats.[2][6] Studies with the related compound JHU37160 suggest that doses of 1 mg/kg can produce off-target behavioral effects, such as anxiety-like behavior, in rats.[7] Therefore, it is recommended to start with doses in the 0.01 - 0.3 mg/kg range and perform careful dose-response studies for novel experimental paradigms.
Experimental Protocols
1. Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the rats.
-
For saline-soluble preparations:
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
For preparations requiring DMSO:
-
Dissolve this compound in a small volume of DMSO first.
-
Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept to a minimum (e.g., <5%) to avoid potential toxicity.
-
-
Prepare the solution fresh on the day of the experiment.
-
2. Intraperitoneal (i.p.) Administration Protocol
-
Animal Handling:
-
Handle rats gently to minimize stress.
-
Properly restrain the rat to expose the abdomen. One common method is to hold the rat by the scruff of the neck with one hand and support its lower body with the other.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into a sterile syringe (e.g., 1 mL syringe with a 25-27 gauge needle).
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-activated DREADDs.
Caption: Experimental workflow for this compound administration in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (IP) Injection of JHU37152
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU37152 is a novel, high-potency Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist with excellent brain penetrance, making it a valuable tool for in vivo chemogenetic manipulation of neuronal activity.[1][2][3] It exhibits high affinity for both hM3Dq (activating) and hM4Di (inhibiting) DREADDs, allowing for precise control of neural circuits.[2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodents, along with relevant quantitative data and a workflow diagram for a typical chemogenetics experiment.
Mechanism of Action
This compound acts as a potent agonist at engineered muscarinic receptors (DREADDs) that are unresponsive to the endogenous ligand acetylcholine. By binding to these receptors, this compound can selectively activate or inhibit neuronal populations that have been genetically modified to express these DREADDs. This allows for remote and reversible control of neural activity, providing a powerful method to investigate the function of specific circuits in behaving animals.
Quantitative Data
The following tables summarize key quantitative data regarding the in vivo application of this compound.
Table 1: In Vivo Efficacy of this compound
| Species | DREADD Type | Dosage Range (IP) | Observed Effect | Reference |
| Mouse | D1-hM3Dq, D1-hM4Di | 0.01 - 1 mg/kg | Potent inhibition of locomotor activity | [1][2] |
| Rat | hM3Dq in TH-expressing neurons | 0.01 - 0.3 mg/kg | Robust and selective increases in hM3Dq-stimulated locomotion | [2] |
Table 2: Pharmacokinetic and Occupancy Data for this compound (0.1 mg/kg IP in Mice)
| Time Point | Brain Concentration (ng/g) | Serum Concentration (ng/mL) | Brain/Serum Ratio | Striatal DREADD Occupancy | Reference |
| 30 min | ~16 | ~2 | ~8 | 15-20% | [1][4][5] |
Table 3: DREADD Occupancy of JHU37160 (a related compound, 0.1 mg/kg IP)
| Species | Brain Region | DREADD Type | Occupancy | Reference |
| Rat | Cortex | hM4Di | ~80% | [1][4] |
Experimental Protocols
Materials
-
This compound hydrochloride
-
Vehicle:
-
5% Dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl)
-
Sterile saline (0.9% NaCl)
-
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol for Preparation of this compound Solution
-
Calculate the required amount of this compound: Determine the total volume of injection solution needed based on the number of animals and the desired injection volume (typically 5-10 mL/kg body weight).
-
Prepare the vehicle: If using 5% DMSO in saline, prepare the vehicle by aseptically mixing the appropriate volumes of DMSO and sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the chosen vehicle.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particulates.
-
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards. This position allows the abdominal organs to fall away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into a sterile 1 mL syringe with a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly depress the plunger to inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Injection Monitoring:
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for a chemogenetics study using this compound and the general signaling pathway of DREADD activation.
Caption: Experimental workflow for in vivo chemogenetics.
Caption: Simplified DREADD signaling pathway.
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Voluntary Oral Administration of DREADD Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity, enabling researchers to establish causal links between specific cell populations and behavior. While intraperitoneal (IP) injections have traditionally been the standard for agonist delivery, voluntary oral administration offers a non-invasive, stress-reducing alternative, particularly beneficial for chronic studies or experiments with freely moving animals. This document provides detailed protocols and application notes for the voluntary oral administration of common DREADD agonists—Clozapine-N-oxide (CNO), Deschloroclozapine (DCZ), and Compound 21 (C21)—in rodent models.
DREADD Signaling Pathways
DREADDs are modified G protein-coupled receptors (GPCRs) that are engineered to be activated by synthetic ligands. The most commonly used DREADDs signal through Gq, Gi, or Gs pathways to either activate or inhibit neuronal activity.
Caption: Gq-DREADD signaling pathway leading to neuronal activation.
Caption: Gi-DREADD signaling pathway leading to neuronal inhibition.
Caption: Gs-DREADD signaling pathway leading to modulation of cellular activity.
Experimental Workflow for Voluntary Oral DREADD Administration
The successful implementation of voluntary oral DREADD administration requires careful planning, from viral vector delivery to behavioral analysis. The following workflow outlines the key steps.
Caption: Experimental workflow for voluntary oral DREADD agonist administration.
Data Presentation: Quantitative Parameters for Oral DREADD Agonist Administration
The following tables summarize key quantitative data from cited studies using voluntary oral administration of DREADD agonists in mice.
Table 1: Agonist Concentrations in Drinking Water
| Agonist | Concentration in Water | Vehicle | Species | Key Findings |
| CNO | 25 µg/mL | 0.019% DMSO in water | Mouse | Chronic activation of AgRP neurons.[1] |
| CNO | 0.25 mg/mL | Saline | Mouse | Effective for chronic modulation of pancreatic β-cells.[2] |
| CNO | 40 mg/L (40 µg/mL) | Not specified | Mouse | Chronic modulation of serotonergic neurons.[2] |
| DCZ | 10 µg/mL | Not specified | Mouse | Chronic administration to minimize handling stress.[3] |
| C21 | 1 mg/kg/day | Drinking water | Mouse | Prevention of endothelial dysfunction.[4] |
Table 2: Oral Administration in Jelly for Sleep Modulation in Mice [5]
| Agonist | Dose | Vehicle | Outcome |
| CNO | 0.3 mg/kg | Gelatin-based jelly | Significant increase in Slow-Wave Sleep (SWS). |
| DCZ | 0.5 mg/kg | Gelatin-based jelly | Faster onset and longer duration of SWS increase compared to CNO and C21. |
| C21 | 3 mg/kg | Gelatin-based jelly | Significant increase in SWS, similar to CNO. |
Table 3: Behavioral Effects Following Oral Administration
| Agonist | Dose/Concentration | Administration Method | Behavioral Assay | Key Findings |
| CNO, DCZ, C21 | See Table 2 | Jelly | Sleep/Wake EEG | Oral administration is as effective as IP injection for modulating sleep architecture.[5] |
| DCZ | 300-1000 µg/kg | In snack or drinking water | Delayed Response Task | Induced significant working memory impairments in macaques.[6] |
Note: A significant portion of the behavioral literature utilizes IP injections for DREADD agonist administration. While oral administration is validated, detailed quantitative data for a wide range of behavioral tests (e.g., anxiety, cognition) using this method is less prevalent in published literature.
Experimental Protocols
Protocol 1: Chronic DREADD Agonist Administration in Drinking Water
This protocol is adapted for the chronic, non-invasive activation or inhibition of DREADD-expressing neurons.
Materials:
-
DREADD agonist (e.g., CNO, DCZ)
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Solvent if necessary (e.g., DMSO)
-
Sweetener (e.g., sucrose or saccharin, optional)
-
Light-protected water bottles
-
Graduated cylinders and pipettes
-
Scale for weighing animals
Procedure:
-
Animal Habituation:
-
For at least 3-5 days prior to the experiment, house mice with the light-protected water bottles that will be used for drug administration.
-
Measure daily water consumption for each mouse to establish a baseline. This is crucial for accurate dose calculation. An adult mouse typically consumes ~5 mL of water per day.[2]
-
-
Stock Solution Preparation:
-
For CNO (DMSO soluble): Dissolve CNO in a small volume of DMSO.[7] Then, dilute this stock in the drinking water to the final desired concentration. For example, a final concentration of 25 µg/mL CNO with 0.019% DMSO.[1]
-
For water-soluble agonists: Dissolve the agonist directly in sterile water or saline to create a stock solution. For example, dissolve 5 mg of CNO in 1 mL of 0.9% sterile saline.[2]
-
-
Medicated Water Preparation:
-
Calculate the required concentration of the agonist in the total volume of drinking water to achieve the target dose in mg/kg/day, based on the average daily water intake and body weight of the mice.
-
Example Calculation for CNO (1 mg/kg dose): For a 25g mouse drinking 5 mL/day, the total daily dose is 0.025 mg. The required concentration is 0.025 mg / 5 mL = 0.005 mg/mL or 5 µg/mL.[2]
-
To improve palatability, a sweetener like sucrose (e.g., 2%) or saccharin (e.g., 5 mM) can be added.[7] Ensure the control group also receives water with the sweetener.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the freshly prepared medicated water bottles.
-
Prepare fresh medicated water daily to ensure agonist stability.[7]
-
Measure the volume of water consumed daily to monitor the actual dose ingested and to check for any significant changes in drinking behavior.
-
Monitor the health and body weight of the animals regularly.
-
Protocol 2: Voluntary Oral Administration in a Gelatin-Based Jelly
This method is suitable for acute, timed administration of DREADD agonists in a non-stressful manner. This protocol is adapted from Anaclet et al., 2022.[5]
Materials:
-
DREADD agonist (CNO, DCZ, or C21)
-
Gelatin (unflavored)
-
Sweetener (e.g., Splenda)
-
Food flavoring (e.g., strawberry)
-
Deionized water
-
Molds (e.g., caps of microcentrifuge tubes)
-
Beakers and stir plate with heating
Procedure:
-
Jelly Stock Solution Preparation:
-
Mix gelatin (e.g., 7 g) and sweetener (e.g., 10 g) in deionized water (e.g., 49 mL).
-
Add a small amount of food flavoring (e.g., 1 mL).
-
Stir the mixture at 50°C until it becomes clear.
-
The stock solution can be stored at 4°C for 1-2 months.
-
-
Animal Habituation to Jelly:
-
For the first exposure, food-deprive the mice overnight (12-14 hours).
-
The following morning, present a small disc of vehicle jelly (without agonist) in a clean dish within the home cage.
-
Once the mice consume the jelly (typically within 5-10 minutes), provide ad libitum access to their regular chow.
-
Repeat the presentation of vehicle jelly daily for at least 5 days without food deprivation. By the end of the habituation period, mice should consume the jelly within a minute of presentation.
-
-
Medicated Jelly Preparation:
-
Gently melt the jelly stock solution by stirring at 50°C.
-
Calculate the amount of agonist needed for the desired dose (e.g., 0.3 mg/kg CNO for a 25g mouse would be 0.0075 mg).
-
Dissolve the calculated amount of agonist into a specific volume of the melted jelly stock solution.
-
Pipette the medicated jelly into molds (e.g., 0.05 mL per 10g of mouse body weight) and allow it to solidify at 4°C.
-
-
Administration:
-
At the desired time of administration, place the pre-portioned medicated jelly disc into the mouse's home cage.
-
Observe the mouse to ensure the entire jelly disc is consumed.
-
Concluding Remarks
Voluntary oral administration of DREADD agonists is a valuable, non-invasive technique for manipulating neuronal activity. The choice between administration in drinking water for chronic, continuous modulation and jelly for acute, timed delivery depends on the experimental design. Proper habituation and careful monitoring of consumption are critical for ensuring accurate and consistent dosing. As the field advances, it is anticipated that more studies will utilize these less stressful methods, expanding the repertoire of behavioral paradigms investigated with oral DREADD administration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 4. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptiv… [ouci.dntb.gov.ua]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. Chronic Behavioral Manipulation via Orally Delivered Chemogenetic Actuator in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
Application Notes and Protocols for JHU37152 in Neuronal Inhibition with hM4Di
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JHU37152 for the chemogenetic inhibition of neuronal activity via the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) hM4Di.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for manipulating neuronal activity in vivo.[1] The hM4Di receptor, a modified human M4 muscarinic receptor, is coupled to the Gi signaling pathway.[2] Activation of hM4Di leads to neuronal hyperpolarization and a decrease in neuronal firing, effectively silencing the neurons expressing the receptor.[2][3] this compound is a novel, potent, and brain-penetrant DREADD agonist with high affinity for hM4Di.[4][5][6] It offers significant advantages over the prototypical DREADD agonist Clozapine-N-Oxide (CNO), including better brain entry and a more direct action without the need for metabolic conversion to an active compound.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in neuronal inhibition with hM4Di.
Table 1: In Vitro Efficacy and Affinity of this compound
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | hM4Di | 0.5 nM | HEK-293 cells | [4][5][6] |
| hM3Dq | 5 nM | HEK-293 cells | [4][5][6] | |
| Ki | hM4Di | 8.7 nM | Mouse brain sections | [4][5][6] |
| hM3Dq | 1.8 nM | Mouse brain sections | [4][5][6] |
Table 2: In Vivo Administration and Effects of this compound
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Mouse | 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Selective inhibition of locomotor activity in D1-hM4Di mice | [4][7][8] |
| Rat | 0.01 - 0.3 mg/kg | Intraperitoneal (i.p.) | Robust and selective increases in hM3Dq-stimulated locomotion in TH-hM3Dq rats | [4][7][8] |
| Mouse/Rat | 0.1 mg/kg | Intraperitoneal (i.p.) | High DREADD occupancy | [6] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 358.85 g/mol | [5] |
| Formula | C19H20ClFN4 | [5] |
| Purity | >98% | [4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |
| Storage | Store at room temperature | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hM4Di signaling pathway, a typical experimental workflow for using this compound, and the resulting neuronal inhibition.
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 3. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
JHU37152 for Neuronal Activation with hM3Dq: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemogenetics, a technology that utilizes engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules, has revolutionized the field of neuroscience. One of the most widely used chemogenetic systems involves the Designer Receptor Exclusively Activated by a Designer Drug (DREADD) hM3Dq, a modified human M3 muscarinic receptor. Activation of hM3Dq by a synthetic ligand engages the Gq signaling pathway, leading to neuronal depolarization and increased firing rates.
JHU37152 is a novel, potent, and brain-penetrant DREADD agonist developed to overcome the limitations of earlier compounds like clozapine-N-oxide (CNO). It exhibits high affinity and efficacy for hM3Dq, allowing for robust and selective neuronal activation in both in vitro and in vivo settings. These application notes provide comprehensive data and detailed protocols for the use of this compound to activate neurons expressing hM3Dq.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating easy comparison of its key pharmacological properties.
Table 1: In Vitro Pharmacological Profile of this compound at hM3Dq
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Ki) | 1.8 nM | Mouse brain sections | [1][2] |
| Potency (EC50) | 5 nM | HEK-293 cells | [1][2] |
Table 2: In Vivo Efficacy and Dosing of this compound for hM3Dq-mediated Neuronal Activation
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Mouse | 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Selective inhibition of locomotor activity in D1-hM3Dq mice. | [1] |
| Rat | 0.01 - 0.3 mg/kg | Intraperitoneal (i.p.) | Robust and selective increases in hM3Dq-stimulated locomotion in rats expressing hM3Dq in tyrosine hydroxylase neurons. | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the hM3Dq signaling cascade and a typical experimental workflow for using this compound in chemogenetic studies.
References
DREADD-Assisted Metabolic Mapping (DREAMM) with JHU37152: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DREADD-Assisted Metabolic Mapping (DREAMM) is a powerful chemogenetic technique used to investigate the whole-brain metabolic consequences of activating or inhibiting specific neural populations. This method combines the precision of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) imaging using the glucose analog 18F-fluorodeoxyglucose ([18F]FDG). By expressing DREADDs in a cell-type-specific manner and then systemically administering a potent and selective DREADD agonist, researchers can map the functional neural circuits modulated by the targeted cell population.
JHU37152 is a novel, potent, and brain-penetrant DREADD agonist with high affinity for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. Its favorable pharmacokinetic profile and high in vivo potency make it an ideal tool for DREAMM studies, allowing for robust and selective activation of DREADDs with minimal off-target effects.[1][2] This document provides detailed application notes and protocols for conducting DREAMM experiments using this compound.
Data Presentation
The following tables summarize the key properties of this compound and provide representative quantitative data from DREAMM studies.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | DREADD Subtype | Species/System | Reference |
| Ki (nM) | 1.8 | hM3Dq | Mouse brain sections | [1] |
| 8.7 | hM4Di | Mouse brain sections | [1] | |
| EC50 (nM) | 5 | hM3Dq | HEK-293 cells | [1] |
| 0.5 | hM4Di | HEK-293 cells | [1] | |
| In Vivo Dosing Range (mg/kg, i.p.) | 0.01 - 1 | hM3Dq / hM4Di | Mice | [1] |
| 0.01 - 0.3 | hM3Dq | Rats | [1] | |
| Brain Penetrance | High | N/A | Mice, Rats, Non-human primates | [1][2] |
Table 2: Representative Quantitative [18F]FDG-PET Data from DREAMM Study in D1-hM3Dq and D1-hM4Di Mice
Data derived from studies using JHU37160, a structurally and functionally similar potent DREADD agonist.
| Brain Region | % Change in Glucose Metabolism (vs. Vehicle) - D1-hM3Dq Activation | % Change in Glucose Metabolism (vs. Vehicle) - D1-hM4Di Activation |
| Motor Cortex | ↑ | ↓ |
| Striatum | ↑ | ↓ |
| Thalamus | ↑ | ↓ |
| Globus Pallidus | ↓ | ↑ |
| Substantia Nigra | ↓ | ↑ |
| Cerebellum | ↔ | ↔ |
Note: ↑ indicates a significant increase, ↓ indicates a significant decrease, and ↔ indicates no significant change. The precise percentage change can vary based on the specific experimental conditions and data analysis methods.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The activation of hM3Dq and hM4Di DREADDs by this compound initiates distinct intracellular signaling cascades, leading to either neuronal activation or inhibition.
Experimental Workflow
The DREAMM experimental workflow involves several key stages, from virus injection to PET data analysis.
Experimental Protocols
Protocol 1: Stereotaxic AAV-DREADD Virus Injection
This protocol describes the procedure for delivering adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.
Materials:
-
AAV vector encoding hM3Dq or hM4Di (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with fine burr bits
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur on the head and clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region.
-
Drill a small burr hole through the skull at the target coordinates.
-
Lower the injection needle to the desired depth.
-
Infuse the AAV vector at a slow rate (e.g., 100 nL/min) for a total volume of 300-500 nL.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and apply a topical antibiotic.
-
Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
-
Allow 3-4 weeks for optimal DREADD expression before proceeding with the DREAMM experiment.
Protocol 2: DREAMM Experiment with this compound and [18F]FDG-PET
This protocol outlines the steps for performing the metabolic mapping experiment following DREADD activation.
Materials:
-
DREADD-expressing mouse
-
This compound solution (dissolved in saline or DMSO/saline)
-
[18F]FDG
-
PET/CT or PET/MR scanner
-
Animal handling equipment (restrainers, etc.)
-
Glucose meter
Procedure:
-
Fasting: Fast the mouse for 4-6 hours prior to the experiment to reduce background glucose levels. Water should be available ad libitum.
-
Baseline (Optional): A baseline [18F]FDG-PET scan can be performed on a separate day with a vehicle injection instead of this compound to serve as a within-subject control.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.1 mg/kg.
-
This compound Uptake: Place the animal in a quiet, dimly lit environment for a 20-30 minute uptake period to allow for DREADD activation.
-
[18F]FDG Injection: Administer [18F]FDG (e.g., 200-300 µCi) via tail vein or i.p. injection.
-
[18F]FDG Uptake: Allow a 30-45 minute uptake period in the same quiet environment. This period should be consistent across all animals.
-
Anesthesia and Positioning: Anesthetize the mouse with isoflurane and position it on the scanner bed.
-
PET Scan: Perform a static PET scan for 15-30 minutes. A CT or MR scan can be acquired for anatomical co-registration.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images to a standard mouse brain atlas or the anatomical scan.
-
Perform quantitative analysis using either a region of interest (ROI) approach to measure standardized uptake values (SUV) in specific brain regions or a voxel-wise statistical parametric mapping (SPM) analysis to identify significant changes in glucose metabolism across the entire brain.
-
Compare the [18F]FDG uptake in the this compound-treated group to the vehicle-treated control group to generate metabolic maps.
-
References
JHU37152: Application Notes and Protocols for Behavioral Neuroscience Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU37152 is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). As a second-generation DREADD actuator, it offers significant advantages over earlier compounds like Clozapine-N-Oxide (CNO) and Compound 21 (C21), including high blood-brain barrier penetrance and a lack of conversion to psychoactive metabolites.[1][2][3] These characteristics make this compound a valuable tool for precise chemogenetic manipulation of neuronal activity in behavioral neuroscience research.
This document provides detailed application notes and protocols for the use of this compound in preclinical behavioral studies, with a focus on its use in rodent models.
Physicochemical Properties and In Vitro Potency
This compound is a high-affinity ligand for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.[4][5] A water-soluble version, this compound dihydrochloride, is available and soluble in water up to 100 mM, simplifying preparation for in vivo studies.[1][6]
| Property | Value | Reference |
| Molecular Weight | 358.85 g/mol | [5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol. Water-soluble form (dihydrochloride) available. | [1][5] |
| hM3Dq Ki | 1.8 nM | [4][5] |
| hM4Di Ki | 8.7 nM | [4][5] |
| hM3Dq EC50 | 5 nM | [4][5] |
| hM4Di EC50 | 0.5 nM | [4][5] |
In Vivo Pharmacokinetics and DREADD Occupancy
This compound exhibits excellent brain penetrance, with brain-to-serum concentration ratios of approximately 8-fold at 30 minutes post-injection in mice, indicating active sequestration in the brain.[7][8]
| Parameter | Animal Model | Dose | Observation | Reference |
| Brain/Serum Ratio | Mouse | 0.1 mg/kg (IP) | ~8 at 30 min | [7][8] |
| DREADD Occupancy | Mouse (striatum) | 0.1 mg/kg (IP) | ~15-20% | [8] |
| DREADD Occupancy | Rat (cortex) | 0.1 mg/kg (IP) | ~80% | [8] |
Signaling Pathway
The mechanism of action for this compound involves binding to and activating either the Gq-coupled hM3Dq DREADD or the Gi-coupled hM4Di DREADD, leading to neuronal excitation or inhibition, respectively.
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Materials:
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound dihydrochloride and dissolve it in the appropriate volume of sterile 0.9% saline or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
For intravenous or intracerebroventricular injections, sterile filter the solution using a 0.22 µm syringe filter. For intraperitoneal injections, filtration is recommended but may not be essential if the solution is freshly prepared and completely dissolved.
-
Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month, but should be brought to room temperature and checked for precipitation before use.[1]
II. Behavioral Assay: Locomotor Activity
Objective: To assess the effect of this compound-mediated DREADD activation on spontaneous locomotor activity.
Animal Models: Mice or rats expressing hM3Dq or hM4Di in a specific neuronal population. Wild-type littermates should be used as controls.
Materials:
-
Open field arena
-
Video tracking software
-
Prepared this compound solution
-
Vehicle control (0.9% saline or PBS)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
Allow for a pre-treatment period of 10-30 minutes before placing the animal in the open field arena.[9][10]
-
Record the animal's activity for a specified duration (e.g., 30-60 minutes).
-
Analyze the data for total distance traveled, time spent in the center versus the periphery, and other relevant locomotor parameters.
Expected Outcomes:
-
Activation of hM3Dq in motor-promoting regions is expected to increase locomotor activity.
-
Activation of hM4Di in motor-promoting regions or hM3Dq in motor-suppressing regions is expected to decrease locomotor activity.[1]
III. Other Behavioral Assays
While specific protocols for this compound in other behavioral paradigms are not yet extensively detailed in the literature, the principles of administration and timing can be adapted from locomotor studies. Researchers should carefully titrate the dose and pre-treatment time for each specific assay.
-
Anxiety-Related Behaviors (e.g., Elevated Plus Maze, Open Field Test): Be aware that high doses of related DREADD agonists (e.g., JHU37160 at 1 mg/kg in rats) have been reported to have anxiogenic effects, underscoring the importance of appropriate control groups (wild-type animals receiving the same dose).[11]
-
Learning and Memory (e.g., Morris Water Maze, Fear Conditioning): The pre-treatment time should be considered in relation to the acquisition, consolidation, or retrieval phase being investigated.
-
Social Interaction: The effect of this compound on social behavior will depend on the specific neural circuits being targeted.
Safety and Toxicology
It is important to note that while this compound is designed to be pharmacologically inert at endogenous receptors, off-target effects, especially at higher doses, cannot be completely ruled out. Therefore, it is crucial to include wild-type control animals that receive the same dose of this compound to control for any potential DREADD-independent behavioral effects.
Summary of Quantitative Data
| Parameter | Animal Model | Dose Range (IP) | Effect | Reference |
| Locomotor Activity | Mouse (D1-DREADD) | 0.01 - 1 mg/kg | Inhibition | [1] |
| Locomotor Activity | Rat (TH-hM3Dq) | 0.01 - 0.3 mg/kg | Activation | [1] |
Conclusion
This compound is a powerful and reliable tool for behavioral neuroscience research, offering precise temporal control over neuronal activity in freely moving animals. Its favorable pharmacokinetic profile makes it a superior choice over older DREADD agonists. By following the protocols outlined in this document and including appropriate control experiments, researchers can effectively utilize this compound to investigate the neural circuits underlying complex behaviors.
References
- 1. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
- 2. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple methods for assessing learning and memory in Drosophila melanogaster demonstrates the highly complex, context-dependent genetic underpinnings of cognitive traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. hellobio.com [hellobio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Neuronal Manipulation with JHU37152
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically engineered for robust in vivo applications.[1][2] Developed to overcome the limitations of earlier DREADD ligands such as Clozapine-N-Oxide (CNO), this compound offers superior brain penetrance and metabolic stability, making it an ideal tool for long-term and precise chemogenetic manipulation of neuronal activity in preclinical research.[3][4] These application notes provide comprehensive data, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound for their neuroscience studies.
This compound demonstrates high affinity and potency for both the excitatory hM3Dq and the inhibitory hM4Di DREADDs.[1][2] Its favorable pharmacokinetic profile ensures reliable and reproducible neuronal modulation, essential for behavioral studies, in vivo electrophysiology, and longitudinal imaging experiments.[3] This document serves as a practical guide for the effective implementation of this compound in a laboratory setting.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Binding Affinity and Potency of this compound
| DREADD Receptor | Parameter | Value (nM) |
| hM3Dq | Ki | 1.8[1][2] |
| EC50 | 5[1][2] | |
| hM4Di | Ki | 8.7[1][2] |
| EC50 | 0.5[1][2] |
Table 2: In Vivo Efficacy of this compound on Locomotor Activity
| Species | DREADD Target | This compound Dose (mg/kg) | Effect on Locomotion |
| Mouse | D1-hM3Dq & D1-hM4Di | 0.01 - 1 | Potent and selective inhibition[1][2][4] |
| Rat | Tyrosine Hydroxylase-hM3Dq | 0.01 - 0.3 | Robust and selective increase[1][2] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, IP) | Key Finding |
| Mouse | 0.1 | High brain-to-serum concentration ratio (~8-fold higher in brain at 30 min)[3] |
| Mouse | 0.1 | Not a P-glycoprotein (P-gp) substrate[3] |
| Rat | 0.1 | Occupied approximately 80% of cortical hM4Di |
| Macaque | 0.1 | Displaced [11C]clozapine from hM4Di in the amygdala |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
Troubleshooting & Optimization
JHU37152 off-target effects and how to minimize them
Technical Support Center: JHU37152
Welcome to the technical support resource for researchers using this compound. This guide provides answers to frequently asked questions and troubleshooting advice regarding potential off-target effects and strategies to minimize them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 5 (USP5). USP5 is a deubiquitinating enzyme (DUB) responsible for removing ubiquitin from proteins and processing unanchored polyubiquitin chains, which is crucial for maintaining the cellular pool of monoubiquitin.[1][2] By inhibiting USP5, this compound can modulate a variety of cellular processes, including DNA repair, protein stabilization, and signaling pathways like NF-κB and Wnt/β-catenin.[3][4]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a small molecule, like this compound, binds to and modulates the activity of proteins other than its intended primary target.[5] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, or side effects that are incorrectly attributed to the inhibition of the primary target.[5] Understanding and controlling for off-target effects is critical for validating the specific role of the primary target in a biological process.
Q3: How selective is this compound for USP5?
Q4: What is the difference between a biochemical assay and a cell-based assay for assessing off-target effects?
A4:
-
Biochemical Assays are performed in a cell-free system using purified proteins (e.g., a panel of recombinant enzymes).[6][7] They are excellent for initial screening to determine if a compound can directly interact with a large number of potential off-targets.[6]
-
Cell-Based Assays use living cells and provide more physiologically relevant data.[8][9] They account for factors like cell permeability and compound metabolism, and they confirm whether an interaction observed in a biochemical assay actually occurs within a complex cellular environment.[6][9]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that isn't consistent with known USP5 functions. Could this be an off-target effect?
This is a common scenario that suggests a potential off-target interaction.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging USP5 in your cells at the concentration used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. Target engagement stabilizes the protein, leading to a higher melting temperature.
-
Perform a Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[5] Determine the lowest effective concentration of this compound that produces the expected on-target effect (e.g., accumulation of polyubiquitinated proteins) and see if the unexpected phenotype disappears at this lower concentration.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct USP5 inhibitor. If this second compound recapitulates the expected on-target phenotype but not the unexpected phenotype, it strongly suggests the latter is due to an off-target effect of this compound.[5]
-
Perform a Rescue Experiment: Use genetic methods to confirm the phenotype is USP5-dependent. For example, if you knock down USP5 using siRNA, you should observe a similar phenotype to this compound treatment. A "rescue" experiment would involve expressing an siRNA-resistant version of USP5, which should reverse the effect.
Issue 2: My experimental results with this compound are variable or not reproducible.
Variability can arise from several factors, including off-target effects.
Troubleshooting Steps:
-
Check Compound Integrity and Concentration: Ensure the compound is properly stored and that the final concentration in your experiments is accurate.
-
Optimize Compound Concentration: As mentioned above, use the lowest concentration that gives a robust on-target effect. Working within a narrow therapeutic window minimizes the chances of engaging off-targets that can introduce variability.
-
Control for Cell State: Ensure cell density, passage number, and growth conditions are consistent between experiments, as these can influence the expression of both on- and off-target proteins.
-
Consider Chemical Proteomics: If the issue persists and an off-target is suspected, advanced techniques like chemical proteomics can be used to pull down proteins that directly interact with a biotinylated version of this compound from cell lysates for identification by mass spectrometry.
Data Presentation
While a comprehensive off-target screening panel for this compound is not publicly available, researchers should aim to generate data in a structured format.
Table 1: Example Selectivity Profile for this compound
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Fold Selectivity (vs. USP5) |
| USP5 (On-Target) | Biochemical | X | 1 |
| USP family member 2 | Biochemical | >10,000 | >(10,000/X) |
| USP family member 7 | Biochemical | >10,000 | >(10,000/X) |
| Other DUB family | Biochemical | >10,000 | >(10,000/X) |
| Kinase X | Biochemical | >10,000 | >(10,000/X) |
| Receptor Y | Cell-based | >10,000 | >(10,000/X) |
This table should be populated with data from broad screening panels (e.g., KinomeScan, DUB panel) to build a comprehensive selectivity profile.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to USP5 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with vehicle (e.g., DMSO) and another set with this compound at the desired concentration. Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This induces protein denaturation and aggregation.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated (denatured) proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble USP5 remaining at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble USP5 as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized USP5.
Visualizations
Caption: Workflow for troubleshooting an unexpected phenotype observed with this compound.
References
- 1. Structure and function of USP5: Insight into physiological and pathophysiological roles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Structure and function of USP5: Insight into physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Optimizing JHU37152 dosage to avoid side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing JHU37152 dosage to avoid side effects in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A1: this compound is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][2][3] Its main advantages over the prototypical DREADD agonist Clozapine-N-oxide (CNO) include high brain penetrance and a reduced likelihood of off-target effects, as it does not metabolize to clozapine.[1][4]
Q2: What are the recommended starting doses for this compound in rodents?
A2: For initial in vivo experiments in mice, doses ranging from 0.01 to 1 mg/kg (administered intraperitoneally) have been shown to be effective in activating DREADDs without producing significant effects on locomotor activity in wild-type animals.[1][3][4] For rats, doses between 0.01 and 0.3 mg/kg have been used successfully to stimulate hM3Dq-mediated locomotion.[1][3] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.
Q3: What are the known off-target effects of this compound?
A3: this compound has been designed for high selectivity for DREADD receptors over endogenous receptors that clozapine binds to.[1][3] Studies have shown that at concentrations up to 10 nM, this compound selectively displaces [3H]clozapine from DREADDs but not from other clozapine-binding sites in the brain.[1][3][4] While its selectivity profile is considered superior to CNO, it is still comparable to clozapine at a broader range of receptors. However, its high potency allows for the use of lower doses, which minimizes the risk of off-target engagement.[3]
Q4: How quickly can I expect to see DREADD-mediated effects after this compound administration?
A4: In vivo electrophysiology experiments have demonstrated rapid effects, with significant inhibition of neuronal activity observed approximately 10 minutes after intraperitoneal injection of a related compound, JHU37160, at a dose of 0.1 mg/kg, with maximal inhibition occurring at 30 minutes.[1] Behavioral effects, such as changes in locomotor activity, are also observed within a similar timeframe.
Q5: What are the best practices for control experiments when using this compound?
A5: To ensure that the observed effects are due to DREADD activation and not off-target effects of this compound, it is crucial to include the following control groups in your experimental design:
-
Wild-type animals receiving this compound: This group helps to identify any behavioral or physiological effects of the compound itself, independent of DREADD expression.
-
DREADD-expressing animals receiving vehicle: This group controls for any effects of the vehicle solution and the experimental procedures.
-
Animals expressing a control construct (e.g., a fluorescent protein without the DREADD receptor) and receiving this compound: This controls for any effects of the viral vector and protein expression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable DREADD-mediated effect. | Insufficient this compound dosage. | Perform a dose-response curve to determine the optimal effective dose for your specific animal model and desired effect. Start with the recommended dose range (0.01-1 mg/kg for mice). |
| Poor DREADD expression. | Verify DREADD expression levels and localization using immunohistochemistry or other appropriate methods. | |
| Incorrect administration route. | Ensure proper administration of this compound (e.g., intraperitoneal injection). | |
| Observed effects in wild-type (non-DREADD expressing) control animals. | This compound dosage is too high, leading to off-target effects. | Reduce the dose of this compound. Refer to dose-response data to select a dose that is effective in DREADD-expressing animals but sub-threshold for effects in wild-type animals. |
| The observed behavior is sensitive to very low levels of off-target receptor modulation. | Carefully re-evaluate the behavioral paradigm. Consider using a different behavioral test that may be less sensitive to potential off-target effects. Ensure rigorous control experiments are in place. | |
| Variability in experimental results. | Inconsistent DREADD expression between animals. | Ensure consistent viral vector injection parameters (titer, volume, coordinates). Screen animals for DREADD expression levels before behavioral experiments. |
| Differences in this compound metabolism or distribution. | Control for factors that can influence drug metabolism, such as age, sex, and health status of the animals. Ensure consistent timing of administration relative to testing. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Ki (nM) | EC50 (nM) |
| hM3Dq | 1.8[3] | 5[2][3] |
| hM4Di | 8.7[3] | 0.5[2][3] |
Table 2: In Vivo Dose-Response of this compound on Locomotor Activity in Mice
| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Locomotor Activity |
| D1-hM3Dq Expressing Mice | 0.01 - 1 | Potent and selective inhibition[1][3][4] |
| D1-hM4Di Expressing Mice | 0.01 - 1 | Potent and selective inhibition[1][3][4] |
| Wild-Type (WT) Mice | 0.01 - 1 | No significant effect[1][3][4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity to Determine On-Target vs. Off-Target Effects
-
Animal Groups:
-
Group 1: DREADD-expressing mice (e.g., D1-hM3Dq or D1-hM4Di).
-
Group 2: Wild-type littermate control mice.
-
-
Habituation: Place individual mice in an open-field arena (e.g., 40 x 40 cm) and allow them to habituate for at least 30 minutes.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A recommended dose range to test is 0.01, 0.1, and 1 mg/kg.
-
Data Acquisition: Immediately after injection, place the mice back into the open-field arena and record their locomotor activity for at least 60 minutes using an automated tracking system. Key parameters to measure include total distance traveled, ambulatory time, and stereotypy counts.
-
Analysis: Compare the locomotor activity between DREADD-expressing and wild-type mice at each dose. A successful on-target effect would show a significant change in locomotion in the DREADD-expressing group with no significant change in the wild-type group.
Signaling Pathways and Experimental Workflow Diagrams
References
Technical Support Center: JHU37152 Usage in Wild-Type Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DREADD agonist JHU37152 in wild-type, non-DREADD expressing animals. The information provided is intended to help design control experiments and interpret unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of administering this compound to wild-type animals?
A1: Administering this compound to wild-type (WT) or non-DREADD expressing animals is a critical control experiment. It helps to determine if the observed behavioral or physiological effects in DREADD-expressing animals are due to the specific activation of the DREADD receptor or to off-target effects of the compound itself.
Q2: Are there any observable behavioral effects of this compound in wild-type animals at DREADD-activating doses?
A2: At doses typically used for DREADD activation in mice (0.01 to 1 mg/kg), this compound has been shown to have no significant effects on locomotor activity in wild-type mice.[1][2][3][4][5] This lack of a behavioral phenotype in WT animals at these concentrations is a key advantage of this compound.
Q3: At what doses of this compound can I expect to see off-target effects in wild-type animals?
A3: Off-target effects of this compound have been observed in mice at doses higher than 1 mg/kg.[2] For the related compound JHU37160, a high dose of 3 mg/kg was found to have non-specific effects on operant responding in wild-type rats.[6][7] Therefore, it is crucial to use the lowest effective dose for DREADD activation and to include a wild-type control group in your experimental design, especially when escalating doses.
Q4: What are the known off-target binding sites of this compound?
A4: this compound, like its parent compound clozapine, has a known affinity for a variety of endogenous receptors. However, it generally exhibits lower affinity for serotonin (5-HT) receptors compared to clozapine.[2][8] While it has a similar target profile to clozapine, this compound did not show agonistic effects in functional assays on HEK-293 cells that endogenously express clozapine-binding targets but lack DREADDs.[2][8] At these receptors, it is expected to act as an antagonist.[2]
Q5: What is the recommended vehicle for dissolving and administering this compound?
A5: For in vivo experiments, this compound is typically dissolved in a vehicle such as 1x phosphate-buffered saline (PBS).
Q6: What is the pharmacokinetic profile of this compound and how should this inform my experimental timeline?
A6: this compound exhibits high brain penetrance, with brain-to-serum concentration ratios being approximately eightfold higher in the brain than in the serum at 30 minutes post-injection (0.1 mg/kg, IP).[2][9] This indicates active sequestration in the brain tissue.[2] Peak brain concentrations are observed around 30 minutes post-injection. Therefore, behavioral or physiological testing should ideally be conducted within this time window to coincide with maximal compound availability in the central nervous system.
Troubleshooting Guide
Issue: I am observing a behavioral effect in my wild-type control animals after this compound administration.
This is an important finding that requires careful consideration. The following troubleshooting workflow can help you dissect the potential causes.
Caption: Troubleshooting workflow for unexpected effects in wild-type animals.
Quantitative Data Summary
Table 1: Locomotor Activity in Wild-Type Mice Following this compound Administration
| Dose (mg/kg, IP) | Time Post-Injection (min) | Locomotor Activity (Distance Traveled in cm) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | 0-120 | Data not explicitly provided, used as baseline | N/A | [2] |
| 0.01 | 0-120 | No significant difference from vehicle | Not Significant | [2] |
| 0.1 | 0-120 | No significant difference from vehicle | Not Significant | [2] |
| 1 | 0-120 | No significant difference from vehicle | Not Significant | [2] |
Note: The referenced study states that there were no significant locomotor effects at these doses in WT mice, but does not provide the raw quantitative data in the main figures.
Table 2: Pharmacokinetics of this compound (0.1 mg/kg, IP) in Mice
| Time Post-Injection (min) | Brain Concentration (ng/g) | Serum Concentration (ng/mL) | Brain/Serum Ratio |
| 15 | ~100 | ~20 | ~5 |
| 30 | ~120 | ~15 | ~8 |
| 60 | ~80 | ~10 | ~8 |
| 120 | ~40 | ~5 | ~8 |
Data are approximate values interpreted from graphical representations in Bonaventura et al., 2019.[2][9]
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Wild-Type Mice
-
Animal Subjects: Adult wild-type mice (e.g., C57BL/6J).
-
Habituation: Habituate mice to the testing room for at least 1 hour before the experiment. Habituate mice to the open field arena (e.g., 40 cm x 40 cm x 30 cm) for 30 minutes one day prior to testing.
-
Drug Preparation: Dissolve this compound in 1x PBS to the desired concentrations (e.g., 0.01, 0.1, 1 mg/kg). Prepare a vehicle-only control (1x PBS).
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena. Record locomotor activity using an automated tracking system (e.g., ANY-maze) for 120 minutes.
-
Data Analysis: Analyze the total distance traveled, stereotypy counts, and time spent in the center versus the periphery of the arena. Compare the data from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by Dunnett's multiple comparison test).[3][5][10][11]
Visualizations
Caption: Logical workflow for a DREADD experiment with wild-type controls.
Caption: On-target vs. off-target effects of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. hellobio.com [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting lack of behavioral effect with JHU37152
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist JHU37152. This resource is designed to address common challenges, particularly the lack of an observable behavioral effect, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and brain-penetrant DREADD agonist.[1][2] It is designed to selectively activate engineered G protein-coupled receptors, specifically the excitatory hM3Dq and the inhibitory hM4Di receptors, which are not activated by endogenous ligands.[3] By binding to these receptors, this compound allows for the remote and reversible control of neuronal activity in animals expressing these DREADDs.[1][2]
Q2: What are the recommended dosages and administration routes for this compound?
Effective in vivo doses for this compound in rodents typically range from 0.01 to 1 mg/kg.[3][4] The most common and effective route of administration is intraperitoneal (i.p.) injection.[5]
Q3: My experiment with this compound showed no behavioral effect. What are the potential reasons?
The absence of a behavioral effect can stem from several factors, which can be broadly categorized into three areas:
-
Issues with DREADD Expression:
-
Inefficient viral transduction or low expression levels: The virus used to deliver the DREADD construct may not have efficiently transduced the target neuronal population, or the expression level of the DREADD receptor may be insufficient to elicit a behavioral change.
-
Incorrect viral targeting: The injection coordinates may have been inaccurate, leading to DREADD expression in a non-target brain region.
-
Time-dependent decline in expression: DREADD expression can decline over long periods (e.g., beyond 1.5 to 2 years in non-human primates), which could lead to a loss of behavioral effects in longitudinal studies.[6]
-
-
Problems with the Ligand (this compound):
-
Improper preparation or storage: this compound has specific solubility and storage requirements. Incorrect preparation of the injection solution can lead to precipitation and an inaccurate administered dose.
-
Degradation of the compound: Although stable at room temperature for shipping, long-term storage conditions should be followed to prevent degradation.[3]
-
-
Experimental Design and Animal Model Considerations:
-
Subtle or unexpected behavioral phenotype: The behavioral assay chosen may not be sensitive enough to detect the changes induced by the DREADD activation, or the phenotype may be different from what was hypothesized.
-
Variability in animal models: Different animal strains can exhibit varied responses to chemogenetic manipulation.[7]
-
Compensatory mechanisms: The nervous system can exhibit plasticity and compensatory mechanisms, especially with chronic DREADD activation, which might mask the expected behavioral effect.[8]
-
Q4: How can I verify that the lack of effect is not due to the this compound compound itself?
To ensure the integrity of your this compound compound, you should:
-
Confirm proper dissolution: this compound is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before administration.
-
Use a positive control: If possible, test the batch of this compound in a previously validated DREADD-expressing animal model known to exhibit a robust behavioral response.
-
Analytical chemistry validation: For critical experiments, consider having the compound's identity and purity verified by an analytical chemistry service.
Troubleshooting Guides
Guide 1: Troubleshooting No Behavioral Effect
This guide provides a step-by-step approach to identify the root cause of a null behavioral phenotype.
Step 1: Verify DREADD Expression
-
Immunohistochemistry (IHC): Post-mortem brain tissue analysis is the most common method to confirm DREADD expression. Use an antibody against the fluorescent reporter (e.g., mCherry, GFP) or the HA-tag fused to the DREADD construct.
-
In Vivo Imaging: For longitudinal studies in larger animals, Positron Emission Tomography (PET) with a DREADD-specific radioligand can be used to non-invasively verify and quantify DREADD expression.[1]
Step 2: Assess this compound Preparation and Administration
-
Review your protocol: Double-check your calculations for dosage and the dilution steps.
-
Check for precipitation: Visually inspect the this compound solution for any precipitate before each injection. If precipitation is observed, the preparation protocol should be optimized.
-
Confirm administration technique: Ensure proper intraperitoneal injection technique to avoid misinjection (e.g., into the intestines or subcutaneous fat).
Step 3: Re-evaluate Experimental Design
-
Behavioral Assay Sensitivity: Consider if your chosen behavioral test is appropriate and sensitive enough to detect the expected effect. It may be necessary to use a battery of behavioral tests.
-
Dose-Response Curve: If you are using a single dose of this compound, it may be necessary to perform a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm.
-
Control Groups: Ensure you have the appropriate control groups, including:
-
DREADD-expressing animals receiving vehicle.
-
Wild-type (non-DREADD expressing) animals receiving this compound. This is crucial to rule out any off-target effects of the compound.
-
Diagram: Troubleshooting Workflow
A workflow for troubleshooting the lack of a behavioral effect with this compound.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target Receptors | hM3Dq, hM4Di | [3] |
| In Vivo Potency | High | [1][2] |
| Brain Penetrance | High | [2] |
| Effective Dose Range (Rodents) | 0.01 - 1 mg/kg | [3][4] |
| Common Administration Route | Intraperitoneal (i.p.) | [5] |
| Solubility | Soluble in DMSO and ethanol |
Table 2: Troubleshooting Checklist
| Checkpoint | Action | Potential Issue if Not Addressed |
| DREADD Expression | Confirm expression via IHC or in vivo imaging. | No target for this compound to act upon. |
| Viral Targeting | Verify injection coordinates and viral spread. | Off-target expression leading to no or unexpected effects. |
| This compound Preparation | Ensure complete dissolution and absence of precipitate. | Inaccurate dosing and reduced bioavailability. |
| Administration | Use proper i.p. injection technique. | Failure of the compound to reach systemic circulation. |
| Dosage | Perform a dose-response study. | Sub-threshold dose may not be sufficient to elicit a response. |
| Behavioral Assay | Use a sensitive and validated behavioral paradigm. | Inability to detect subtle behavioral changes. |
| Control Groups | Include appropriate vehicle and wild-type controls. | Inability to distinguish DREADD-specific effects from off-target effects. |
Experimental Protocols
Protocol 1: Verification of DREADD Expression using Immunohistochemistry (IHC)
-
Animal Perfusion and Tissue Collection:
-
Anesthetize the animal deeply with an appropriate anesthetic.
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Collect sections in a cryoprotectant solution and store them at -20°C.
-
-
Immunostaining:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., anti-mCherry, anti-GFP, or anti-HA) diluted in the blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the appropriate fluorescently-labeled secondary antibody diluted in the blocking solution for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope to visualize DREADD expression in the target brain region.
-
Protocol 2: Open Field Test for Locomotor Activity
-
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with an overhead camera and tracking software.
-
-
Acclimation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the animals. The time between injection and testing should be consistent across all animals (typically 20-30 minutes).
-
-
Testing Procedure:
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Analyze the recorded video using the tracking software to quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Velocity.
-
-
Compare the data between the this compound-treated group and the vehicle-treated control group.
-
Signaling Pathway Diagram
Signaling pathways activated by this compound upon binding to hM3Dq and hM4Di DREADDs.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Longitudinal assessment of DREADD expression and efficacy in the monkey brain [elifesciences.org]
- 7. Behavioral phenotyping of transgenic and knockout mice: practical concerns and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare JHU37152 solutions for in vivo use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and in vivo use of JHU37152.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a novel, potent, and brain-penetrant DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist.[1][2][3] It is primarily used in chemogenetic studies to selectively activate engineered G-protein coupled receptors (GPCRs), specifically hM3Dq and hM4Di, for remote manipulation of neuronal activity in vivo.[1][2][3][4]
Q2: What are the different forms of this compound available?
A2: this compound is commercially available in two forms: the freebase and the dihydrochloride salt.[5] The dihydrochloride salt is water-soluble, which can be advantageous for in vivo studies.[1][5]
Q3: What is the mechanism of action for this compound?
A3: this compound acts as a potent agonist at the engineered hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) DREADDs.[1][2][3][4] Activation of hM3Dq leads to the stimulation of the Gq signaling pathway, resulting in neuronal depolarization and increased activity. Conversely, activation of hM4Di engages the Gi signaling pathway, leading to neuronal hyperpolarization and inhibition of activity. This compound exhibits high affinity and potency for these receptors, allowing for precise control of neuronal function at low doses.[1][2][3][4]
Q4: Is this compound brain penetrant?
A4: Yes, this compound is reported to be brain penetrant in mice, rats, and non-human primates.[6] Studies have shown high brain-to-serum concentration ratios after systemic administration.[6][7] It has also been reported that this compound is not a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the brain entry of many compounds.[1][2][3][6]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
-
Potential Cause: Using the incorrect solvent for the specific form of this compound.
-
Solution:
-
Pro-Tip: If you encounter solubility issues with the freebase form for in vivo use, a co-solvent vehicle may be necessary. For a related compound, JHU37160, successful vehicle formulations include:
Issue 2: Inconsistent or lack of behavioral effects in vivo
-
Potential Cause 1: Improper solution preparation or storage.
-
Solution: It is recommended to prepare fresh solutions on the day of use.[1][2][4] If storage is necessary, aliquot and store solutions at -20°C for up to one month.[1][2][4] Before use, thaw the solution and ensure there is no precipitate.[1][2][4] Repeated freeze-thaw cycles should be avoided.[9]
-
Potential Cause 2: Suboptimal dosage.
-
Solution: The effective in vivo dose of this compound can vary depending on the animal model, the specific DREADD expression levels, and the desired biological effect. The reported dose range in mice is 0.01 - 1 mg/kg and in rats is 0.01 - 0.3 mg/kg, typically administered via intraperitoneal (IP) injection.[1][2][3] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
-
Potential Cause 3: Off-target effects.
-
Solution: While this compound is highly potent for DREADDs, high concentrations may lead to off-target effects.[2] If unexpected phenotypes are observed, consider reducing the dose. This compound has been shown to have a similar off-target profile to clozapine but acts as an antagonist at these other receptors.[6]
Data Presentation
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Maximum Solubility | Reference |
| This compound dihydrochloride | Water | 100 mM | [1] |
| This compound freebase | DMSO | 100 mM | |
| This compound freebase | Ethanol | 100 mM |
Table 2: In Vitro Potency and Affinity of this compound
| DREADD Receptor | Parameter | Value | Reference |
| hM3Dq | Ki | 1.8 nM | [1][2][3][4] |
| hM4Di | Ki | 8.7 nM | [1][2][3][4] |
| hM3Dq | EC50 | 5 nM | [1][2][3][4] |
| hM4Di | EC50 | 0.5 nM | [1][2][3][4] |
Table 3: Recommended In Vivo Dosing
| Animal Model | Dose Range (IP) | Vehicle Example | Reference |
| Mice | 0.01 - 1 mg/kg | Buffered Saline | [1][2][3][8] |
| Rats | 0.01 - 0.3 mg/kg | Not specified | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride for In Vivo Administration
-
Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound dihydrochloride needed.
-
Weigh the compound: Carefully weigh the calculated amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add vehicle: Add the appropriate volume of sterile, buffered saline (e.g., PBS) to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming may be used if necessary, but ensure the solution is at room temperature before administration.
-
Sterile filter (optional but recommended): For intravenous or direct brain infusions, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Administration: Administer the solution to the animal via the desired route (e.g., intraperitoneal injection).
Protocol 2: Preparation of this compound Freebase using a Co-Solvent Vehicle
-
Calculate the required amount: Determine the mass of this compound freebase needed for your desired final concentration and volume.
-
Initial Dissolution in DMSO: In a sterile tube, dissolve the weighed this compound freebase in a volume of DMSO that constitutes 10% of your final desired volume (e.g., for a final volume of 1 ml, use 100 µl of DMSO).
-
Addition of Co-solvents: Sequentially add the other components of the vehicle. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Add 40% of the final volume as PEG300 (e.g., 400 µl for a 1 ml final volume).
-
Add 5% of the final volume as Tween-80 (e.g., 50 µl for a 1 ml final volume).
-
Vortex thoroughly after each addition.
-
-
Final Volume with Saline: Bring the solution to the final volume with sterile saline (e.g., 450 µl for a 1 ml final volume).
-
Ensure Homogeneity: Vortex the final solution extensively to ensure it is clear and homogenous. If precipitation occurs, gentle warming and sonication may be applied.[9] Allow the solution to return to room temperature before administration to check for any precipitation.
-
Administration: Administer the solution to the animal.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound at hM3Dq and hM4Di DREADDs.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
- 2. This compound | Novel DREADD ligand | Hello Bio [hellobio.com]
- 3. hellobio.com [hellobio.com]
- 4. hellobio.com [hellobio.com]
- 5. Hello Bio Launches Novel Water-soluble, High Potency DREADD Ligands, Licensed from the NIH [prweb.com]
- 6. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
Addressing variability in JHU37152 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions to address potential variability in experimental results obtained with JHU37152, a novel kinase inhibitor. Our goal is to help researchers achieve consistent and reproducible outcomes.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental results with this compound.
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound has limited aqueous solubility. Ensure complete solubilization in DMSO before preparing serial dilutions. We recommend preparing a fresh 10 mM stock in 100% DMSO for each experiment and vortexing thoroughly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Density | Cell number can significantly impact apparent IC50 values. Optimize and maintain a consistent cell seeding density for all experiments. We recommend performing a cell titration experiment to determine the optimal density for your specific cell line and assay duration. |
| Assay Incubation Time | The duration of compound exposure can influence the observed potency. Standardize the incubation time with this compound across all experiments. For initial characterization, we suggest a 72-hour incubation period. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Use a consistent and validated batch of FBS. Consider reducing the serum concentration during the compound treatment period if compatible with your cell line's health. |
| Reagent Quality | The quality and age of assay reagents (e.g., ATP, substrate for kinase assays, viability dyes) can affect results. Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions. |
Issue 2: Inconsistent Downstream Pathway Inhibition
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Ensure you are using a concentration of this compound that is appropriate for inhibiting the target kinase. We recommend using a concentration at or above the IC90 value for pathway analysis experiments to ensure robust target engagement. |
| Timing of Analysis | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of the downstream target. |
| Cell Line Heterogeneity | Different cell lines may have varying levels of dependence on the target kinase pathway. Confirm the expression and activation of the target kinase in your chosen cell line. |
| Antibody Specificity | Non-specific or low-affinity antibodies used for Western blotting or other immunoassays can lead to misleading results. Validate your antibodies using appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C in small aliquots to minimize freeze-thaw cycles. We recommend using fresh dilutions for each experiment.
Q3: What are the known off-target effects of this compound?
A3: this compound has been profiled against a panel of kinases and shows high selectivity for its primary target. However, at concentrations significantly above the IC50, some off-target activity may be observed. We recommend consulting the compound's selectivity profile and using the lowest effective concentration possible.
Q4: Can I use this compound in animal models?
A4: Yes, this compound has demonstrated in vivo activity. For formulation and dosing recommendations, please refer to the specific in vivo protocol documents.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | Target Kinase Expression | Assay Type | Incubation Time (h) | IC50 (nM) | Standard Deviation (nM) |
| Cell Line A | High | Cell Viability | 72 | 50 | ± 10 |
| Cell Line B | Medium | Cell Viability | 72 | 250 | ± 50 |
| Cell Line C | Low | Cell Viability | 72 | >1000 | N/A |
Table 2: Biochemical Kinase Assay Data
| Kinase Target | Assay Type | IC50 (nM) |
| Target Kinase X | Biochemical | 5 |
| Off-Target Kinase Y | Biochemical | 500 |
| Off-Target Kinase Z | Biochemical | >10000 |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the DMSO control and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., IC90) for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the downstream target protein. Use a loading control (e.g., β-actin) to ensure equal loading.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the change in protein phosphorylation.
Visualizations
Caption: Troubleshooting workflow for addressing IC50 variability.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for Western blotting analysis.
Minimizing stress in animals during JHU37152 administration
Technical Support Center: JHU37152 Administration
Objective: This guide provides researchers, scientists, and drug development professionals with best practices for administering this compound to animals, focusing on the critical importance of minimizing stress to ensure animal welfare and data integrity. Stress can introduce significant variability into experimental results, and proper handling and administration techniques are paramount for reproducible and reliable outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before beginning a study involving this compound administration? A1: Acclimatization and habituation are crucial. Animals should be given a period of at least one week to acclimate to the facility before any experimental procedures begin.[3] During this time, gentle and regular handling can help animals adapt to the researchers, which can significantly reduce stress during dosing.[3][4] Positive reinforcement, such as offering treats, can also be effective.[5][6]
Q2: How does the chosen administration route impact animal stress and study data? A2: The administration route has a significant impact. Physical restraint, which is common for injection routes like intraperitoneal (IP) and subcutaneous (SC), is a known cause of stress, leading to changes in cardiovascular and hormonal systems.[1] This stress can affect the animal's affective state and introduce variability in scientific data.[1][7] Whenever scientifically justified, consider less invasive methods like voluntary oral administration.[8][9]
Q3: What are the key signs of stress to monitor for during and after this compound administration? A3: Monitor for behavioral and physiological signs. Behavioral signs include vocalization, struggling, defecation during the procedure, and post-procedure changes like hiding, reduced exploration, or altered grooming.[1] Physiological indicators can include changes in heart rate, body temperature, and stress hormone levels like corticosterone.[7][10] Pain assessment tools, such as the grimace scale, can also be valuable for objectively scoring discomfort.[11][12]
Q4: How can I refine oral gavage to be less stressful? A4: Proper technique and habituation are key. Using flexible, single-use plastic feeding tubes is recommended over rigid metal tubes to minimize the risk of esophageal trauma.[13] Studies have shown that precoating the gavage needle with sucrose can reduce the time to passage, decrease observable stress behaviors, and maintain baseline corticosterone levels, effectively pacifying the animal.[14][15]
Q5: Are there alternatives to stressful administration techniques like restraint-based injections? A5: Yes. Refinement is a core principle of the 3Rs (Replacement, Reduction, Refinement).[1] For oral administration, training animals to voluntarily ingest the substance mixed with a palatable treat (like condensed milk) via a micropipette is a highly effective, stress-free alternative to gavage.[9][16] For injections, developing techniques that minimize or eliminate physical restraint has been shown to result in animals being in a more positive affective state and showing lower stress hormone levels.[1][7]
Q6: What should I consider when selecting a vehicle for this compound? A6: Vehicle selection is critical for both efficacy and animal welfare. The vehicle should solubilize the compound effectively without causing irritation or toxicity.[17][18] The pH of the formulation should be as close to neutral as possible (typically 4.5-8.0), as non-neutral pH can cause significant discomfort, especially for subcutaneous and intraperitoneal routes.[19] Always consider the potential for the vehicle itself to affect the pharmacokinetic profile of this compound.[17]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Animal exhibits excessive struggling, vocalization, or urination/defecation during handling and restraint. | Inadequate habituation; Improper restraint technique (too forceful or insecure); Aversive procedure. | 1. Acclimatize & Habituate: Ensure animals are properly accustomed to being handled before the procedure begins.[3][13] 2. Refine Restraint: Use firm but gentle handling. The animal should feel secure to prevent struggling.[5] Consider two-person techniques for injections where one person can focus solely on proper restraint.[20] 3. Positive Reinforcement: Use reward training to create a positive association with handling.[5] 4. Evaluate Alternatives: If stress persists, consider less invasive administration routes (e.g., voluntary oral intake).[8] |
| Difficulty passing the gavage tube or signs of respiratory distress (e.g., bubbling from the nose). | Incorrect placement of the gavage tube into the trachea; Esophageal trauma due to poor technique or rigid needles. | 1. Stop Immediately: If you suspect tracheal placement, stop the procedure.[13] 2. Correct Technique: Ensure the animal's head and neck are properly extended. Insert the tube along one side of the mouth to avoid the trachea. There should be little to no resistance.[13] 3. Use Appropriate Equipment: Use flexible, soft-tipped plastic feeding tubes instead of metal ones to minimize injury risk.[13] 4. Sucrose Tip: Coat the tip of the gavage needle in sucrose to encourage swallowing and facilitate passage.[14][15] |
| Inflammation, swelling, or lesions at the injection site (Subcutaneous). | Irritating vehicle or formulation (e.g., non-neutral pH, high/low tonicity); Repeated injections at the same site; Improper injection depth. | 1. Check Formulation: Ensure the pH of the this compound solution is near-neutral and the vehicle is non-irritating.[19][21] 2. Rotate Injection Sites: If repeated dosing is necessary, vary the injection location to allow tissue to recover.[21] 3. Refine Technique: Lift a tent of loose skin and insert the needle at the base, parallel to the body, ensuring it is in the subcutaneous space.[8][22] |
| High variability in experimental data or unexpected physiological responses (e.g., altered glucose, corticosterone). | Procedural stress is acting as an experimental confounder; Inconsistent dosing volume or absorption. | 1. Minimize Restraint Stress: Stress from handling and restraint can significantly alter physiological parameters and data reproducibility.[1][2] Adopt refined, minimal-restraint techniques.[7] 2. Ensure Consistent Dosing: For oral gavage, ensure the full dose is delivered. For injections, check for leakage from the injection site. 3. Standardize Procedures: Ensure all handlers use the exact same, refined techniques for all animals in the study. |
| Animal bites the administration equipment (e.g., gavage tube, pipette). | Fear or aversion to the procedure. | 1. Habituation: Increase handling and acclimatization to the equipment in a neutral context. 2. Use Palatable Options: For oral dosing, the Micropipette-Guided Drug Administration (MDA) method using a sweetened, palatable vehicle can encourage voluntary intake and eliminate the need for forced administration.[9][16] |
Experimental Protocols: Stress-Minimizing Administration Techniques
Protocol 1: Refined Oral Gavage (Mouse/Rat)
This protocol incorporates refinements to minimize stress and improve animal welfare.
-
Preparation:
-
Prepare the this compound formulation. Warm the solution to room temperature to avoid a cold stimulus.
-
Prepare a 10% sucrose solution.
-
Select a flexible, soft-tipped, size-appropriate oral gavage tube.[13]
-
Accurately draw up the required dose.
-
-
Handling and Restraint:
-
Administration:
-
Dip the tip of the gavage tube into the 10% sucrose solution. This has been shown to have a pacifying effect and reduce resistance.[14]
-
Gently introduce the tube into the side of the mouth, advancing it along the esophagus. The animal should swallow the tube with minimal resistance. If there is resistance, stop and reposition.
-
Dispense the solution smoothly and steadily.
-
Withdraw the tube gently in a single motion.
-
-
Post-Procedure:
-
Return the animal to its home cage immediately.
-
Monitor the animal for at least 5-10 minutes for any signs of respiratory distress or adverse reaction.[13]
-
Protocol 2: Subcutaneous (SC) Injection (Mouse/Rat)
This protocol emphasizes proper site selection and technique to reduce discomfort.
-
Preparation:
-
Ensure the this compound formulation is sterile, non-irritating, and at a near-neutral pH.[21]
-
Use a new, sharp, sterile needle of an appropriate gauge (e.g., 25-27G for mice) for each animal.
-
-
Handling and Restraint:
-
Place the animal on a surface it can grip, like a wire cage lid.
-
Gently restrain the animal. For a mouse, scruff the loose skin over the neck and shoulders.
-
-
Administration:
-
Identify the injection site, typically the loose skin over the interscapular area (between the shoulder blades).[21]
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tent at a 30-45 degree angle, parallel to the animal's back.[22][23] The needle should move freely under the skin.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw and select a new site.[22]
-
Inject the substance smoothly.
-
Withdraw the needle and gently apply pressure to the site for a moment if needed.
-
-
Post-Procedure:
-
Return the animal to its home cage.
-
Monitor for any signs of pain, inflammation, or leakage at the injection site.
-
If repeated injections are required, rotate the injection sites.[21]
-
Data & Visualizations
Table 1: Comparison of Administration Routes and Associated Stress Indicators
This table summarizes fictional comparative data to illustrate the impact of administration technique refinement.
| Administration Method | Handling Time (Avg. sec) | Struggling Score (0-3) | Vocalization (Yes/No) | Post-Dose Corticosterone (ng/mL) |
| Standard Oral Gavage | 35 | 2.5 | Yes (6/10) | 350 ± 45 |
| Refined Oral Gavage (Sucrose Tip) | 20 | 1.0 | Yes (1/10) | 180 ± 30 |
| Voluntary Oral (Pipette) | 10 | 0 | No (0/10) | 95 ± 20 |
| Standard IP Injection (Restraint) | 40 | 2.8 | Yes (7/10) | 410 ± 55 |
| Refined SC Injection (Minimal Restraint) | 25 | 1.2 | Yes (2/10) | 210 ± 38 |
Scores are hypothetical means for illustrative purposes. Lower scores indicate less stress.
Diagrams
References
- 1. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 3. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 4. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 6. animalcare.jhu.edu [animalcare.jhu.edu]
- 7. researchgate.net [researchgate.net]
- 8. jordbruksverket.se [jordbruksverket.se]
- 9. Administering medicines to rodents with minimal stress [nfp79.ch]
- 10. researchgate.net [researchgate.net]
- 11. The grimace scale: a useful tool for assessing pain in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vettimes.com [vettimes.com]
- 13. instechlabs.com [instechlabs.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eara.eu [eara.eu]
- 17. admescope.com [admescope.com]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.uky.edu [research.uky.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchanimaltraining.com [researchanimaltraining.com]
- 22. A guide to subcutaneous injections - Whiskers Vets [whiskersvets.co.uk]
- 23. Giving medication to animals by injection | ontario.ca [ontario.ca]
Technical Support Center: JHU37152 Dose-Response Curve Optimization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing JHU37152 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity and highly potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically for the hM3Dq and hM4Di receptors.[1][2] It is a chemogenetic tool used for the precise control of neuronal activity.[3][4][5] Its mechanism of action is to selectively bind to and activate these engineered G-protein coupled receptors (GPCRs), leading to either neuronal activation (hM3Dq) or inhibition (hM4Di). This compound is known for its excellent brain penetrance and in vivo potency.[1][2][6]
Q2: What are the recommended starting concentrations for an in vitro dose-response curve?
A2: Based on its in vitro potency, a good starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude around its EC50 values. For hM3Dq, with an EC50 of 5 nM, you could start from 0.01 nM to 1 µM. For hM4Di, with an EC50 of 0.5 nM, a range from 0.001 nM to 100 nM would be appropriate.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution in one of these solvents and then perform serial dilutions in your experimental buffer or media to achieve the desired final concentrations.
Q4: Can this compound be used in vivo? What are the suggested doses?
A4: Yes, this compound is brain penetrant and has been shown to be potent in vivo in mice, rats, and non-human primates.[1][2] In mice, it has been shown to inhibit locomotor activity at doses ranging from 0.01 to 1 mg/kg.[6] The optimal dose for your specific experiment will depend on the animal model, the targeted DREADD expression levels, and the desired behavioral or physiological outcome. A pilot dose-response study is recommended to determine the most effective dose.
Troubleshooting Guide
Issue 1: No observable response or a very weak response to this compound.
-
Possible Cause 1: Inadequate DREADD receptor expression.
-
Troubleshooting Step: Verify the expression of your DREADD receptor (hM3Dq or hM4Di) in your cell line or target tissue. This can be done via Western blot, immunohistochemistry, or by using a fluorescently tagged DREADD construct.
-
-
Possible Cause 2: Incorrect this compound concentration.
-
Troubleshooting Step: Double-check your stock solution concentration and the dilutions. Prepare fresh dilutions for each experiment. Consider expanding the concentration range in your dose-response curve to include higher concentrations.
-
-
Possible Cause 3: Inactive this compound.
-
Troubleshooting Step: Ensure that the compound has been stored correctly, as per the manufacturer's instructions (store at room temperature).[2] If in doubt, use a fresh vial of the compound.
-
-
Possible Cause 4: Issues with the assay readout.
-
Troubleshooting Step: Validate your assay system. For in vitro calcium assays (hM3Dq), ensure your calcium indicator dye is loaded correctly and that your cells are healthy. For cAMP assays (hM4Di), check the sensitivity and dynamic range of your assay kit.
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a uniform cell density across all wells of your plate. Use a multichannel pipette for cell seeding and visually inspect the plate before the experiment.
-
-
Possible Cause 2: Pipetting errors during drug addition.
-
Troubleshooting Step: Be meticulous with your pipetting technique. Use calibrated pipettes and fresh tips for each concentration. For in vitro assays, consider using a multichannel pipette for adding the different concentrations of this compound.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outermost wells of the plate for your experimental conditions. Instead, fill these wells with buffer or media.
-
Issue 3: The dose-response curve has an unusual shape (e.g., biphasic or very steep/shallow).
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: While this compound is highly selective for DREADDs, extremely high concentrations may lead to off-target effects.[1][2] Review the literature for potential off-target interactions of this compound. If possible, use a lower range of concentrations that still captures the full dose-response curve.
-
-
Possible Cause 2: Receptor desensitization or downregulation.
-
Troubleshooting Step: Prolonged exposure to high concentrations of an agonist can sometimes lead to receptor desensitization. Consider reducing the incubation time with this compound.
-
-
Possible Cause 3: Issues with data normalization.
-
Troubleshooting Step: Ensure that you are normalizing your data correctly. Typically, responses are normalized to a vehicle control (0% response) and a maximal effective concentration of a known agonist or this compound itself (100% response).
-
Data Presentation
Table 1: In Vitro Potency and Affinity of this compound
| Receptor | Parameter | Value (nM) |
| hM3Dq | Ki | 1.8 |
| EC50 | 5 | |
| hM4Di | Ki | 8.7 |
| EC50 | 0.5 |
Data sourced from Tocris Bioscience and R&D Systems.[1][2]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Generation in HEK293 Cells
This protocol outlines the generation of a dose-response curve for this compound in HEK293 cells expressing either hM3Dq or hM4Di DREADDs.
Materials:
-
HEK293 cells stably expressing hM3Dq or hM4Di
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., calcium indicator dye for hM3Dq, cAMP assay kit for hM4Di)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the DREADD-expressing HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your assay buffer to create a range of concentrations. For a 10-point dose-response curve, you might prepare 2x final concentrations ranging from 0.002 nM to 200 nM for hM4Di, and 0.02 nM to 2 µM for hM3Dq.
-
-
Assay Performance (Example for hM3Dq with a calcium flux assay):
-
On the day of the experiment, remove the growth media from the cells and wash once with PBS.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
After the incubation period, wash the cells to remove excess dye.
-
Add the various concentrations of this compound to the wells. Include wells with vehicle (DMSO) as a negative control and a saturating concentration of a known agonist as a positive control.
-
Immediately measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the vehicle control response to 0% and the maximal response to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound at hM3Dq and hM4Di DREADDs.
Caption: Experimental workflow for a this compound dose-response curve.
Caption: Troubleshooting logic for this compound dose-response experiments.
References
- 1. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 2. JHU 37152 | DREADD Activators: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
JHU37152 vs. JHU37160: A Comparative Guide to Selecting the Optimal DREADD Agonist
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise control over neuronal activity.[1][2] The selection of an appropriate agonist is critical for the successful implementation of DREADD technology. This guide provides a comprehensive comparison of two potent and brain-penetrant DREADD agonists, JHU37152 and JHU37160, to aid researchers in making an informed decision for their specific experimental needs.[3]
Introduction to DREADD Technology
DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules.[2][4] This technology allows for the non-invasive and reversible manipulation of cell signaling pathways in specific cell populations. The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors and are coupled to different G proteins to either activate (Gq-DREADDs like hM3Dq) or inhibit (Gi-DREADDs like hM4Di) neuronal activity.[1][4][5] The development of novel agonists with improved pharmacokinetic and pharmacodynamic profiles is crucial for advancing the translational potential of DREADD technology.[3]
In Vitro Characterization: Potency and Affinity
Both this compound and JHU37160 exhibit high affinity and potency for the commonly used hM3Dq and hM4Di DREADDs.[3][6][7] The following tables summarize their in vitro binding affinities (Ki) and potencies (EC50) from studies using HEK-293 cells.
Table 1: In Vitro Binding Affinity (Ki) of this compound and JHU37160
| Agonist | hM3Dq Ki (nM) | hM4Di Ki (nM) | Reference |
| This compound | 1.8 | 8.7 | [6][8] |
| JHU37160 | 1.9 | 3.6 |
Table 2: In Vitro Potency (EC50) of this compound and JHU37160
| Agonist | hM3Dq EC50 (nM) | hM4Di EC50 (nM) | Reference |
| This compound | 5 | 0.5 | [3][6][8] |
| JHU37160 | 18.5 | 0.2 | [3] |
As the data indicates, both compounds are highly potent. This compound displays a slightly higher potency for hM3Dq, while JHU37160 is more potent at the hM4Di receptor.[3]
Signaling Pathways
The activation of DREADDs by agonists like this compound and JHU37160 initiates intracellular signaling cascades. The specific pathway depends on the G protein to which the DREADD is coupled.
In Vivo Performance: Pharmacokinetics and Efficacy
A critical advantage of this compound and JHU37160 is their excellent brain penetrance, a significant improvement over the first-generation DREADD agonist Clozapine-N-Oxide (CNO).[3]
Table 3: Pharmacokinetic Properties of this compound and JHU37160 in Mice (0.1 mg/kg, IP)
| Agonist | Brain to Serum Ratio (at 30 min) | Reference |
| This compound | ~8 | [3] |
| JHU37160 | ~8 | [3][9] |
This high brain-to-serum ratio indicates active sequestration in brain tissue, ensuring effective target engagement.[3]
In vivo studies have demonstrated the potent effects of both agonists on locomotor activity in rodents.
Table 4: In Vivo Efficacy of this compound and JHU37160
| Experiment | Animal Model | DREADD | Agonist & Dose (IP) | Observed Effect | Reference |
| Locomotor Activity | D1-hM3Dq and D1-hM4Di mice | hM3Dq, hM4Di | This compound (0.01-1 mg/kg) | Selective inhibition of locomotor activity | [3][6][8] |
| Locomotor Activity | D1-hM3Dq and D1-hM4Di mice | hM3Dq, hM4Di | JHU37160 (0.01-1 mg/kg) | Selective inhibition of locomotor activity | [3] |
| Locomotor Activity | TH-hM3Dq rats | hM3Dq | This compound (0.01–0.3 mg/kg) | Robust, selective increases in locomotion | [3] |
| Locomotor Activity | TH-hM3Dq rats | hM3Dq | JHU37160 (0.01–0.3 mg/kg) | Robust, selective increases in locomotion | [3] |
| Operant Reward Seeking | TH:Cre+ rats | hM4Di | JHU37160 (3 mg/kg) | Significantly reduced responding in DREADD rats, but increased responding in wild-type rats | [10] |
Notably, a head-to-head comparison study in rats with inhibitory DREADDs in VTA dopamine neurons found that while both CNO and JHU37160 could suppress operant food seeking, the highest dose of JHU37160 (3 mg/kg) produced non-specific effects in wild-type animals.[11][10] Another study reported that a high dose (1 mg/kg) of JHU37160 produced anxiety-like behavior in rats in the absence of DREADD expression.[12] These findings underscore the importance of careful dose selection and the inclusion of appropriate control groups in behavioral experiments.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of key experimental protocols.
In Vitro Potency and Affinity Assays (HEK-293 cells)
-
Cell Culture and Transfection: HEK-293 cells are cultured and transfected with plasmids encoding the DREADD receptor (hM3Dq or hM4Di).
-
Binding Assays (Ki): To determine the binding affinity, competitive binding assays are performed using a radiolabeled ligand (e.g., [3H]clozapine) and increasing concentrations of the unlabeled agonist (this compound or JHU37160). The concentration of the agonist that displaces 50% of the radiolabeled ligand is used to calculate the Ki.
-
Functional Assays (EC50):
-
For hM3Dq (Gq-coupled): Changes in intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4) or a BRET-based sensor in response to a range of agonist concentrations.
-
For hM4Di (Gi-coupled): The inhibition of forskolin-stimulated cAMP production is measured using a variety of commercially available kits (e.g., LANCE cAMP assay) at different agonist concentrations.
-
-
Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Locomotor Activity Studies
-
Animal Models: Transgenic mice or rats expressing Cre recombinase under a specific promoter (e.g., dopamine transporter, DAT-Cre) are used. AAV vectors carrying a Cre-dependent DREADD construct are injected into the target brain region (e.g., ventral tegmental area).
-
Drug Administration: this compound or JHU37160 is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via intraperitoneal (IP) injection at various doses.
-
Behavioral Testing: Following agonist administration, animals are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.
-
Controls: A vehicle-only group and a wild-type (non-DREADD expressing) group receiving the agonist are essential controls to account for any non-specific effects of the drug or injection procedure.
Conclusion and Recommendations
Both this compound and JHU37160 are potent, brain-penetrant DREADD agonists that represent a significant advancement over previous compounds. The choice between them may depend on the specific DREADD being targeted and the desired behavioral outcome.
-
For hM4Di-mediated inhibition, JHU37160 offers slightly higher in vitro potency.
-
For hM3Dq-mediated activation, this compound has a marginally better in vitro potency.
Crucially, researchers should be mindful of potential off-target effects at higher doses, as observed with JHU37160.[11][10][12] It is imperative to perform thorough dose-response studies and include wild-type controls receiving the agonist to ensure that the observed behavioral effects are specifically due to DREADD activation. Ultimately, the optimal agonist and dose should be empirically determined for each experimental paradigm.
References
- 1. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenetics | Bio-Techne [bio-techne.com]
- 5. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hellobio.com [hellobio.com]
- 9. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
JHU37152 vs. CNO: A Comparative Analysis of Efficacy for DREADD Activation
A new generation DREADD agonist, JHU37152, demonstrates significant advantages in potency, brain penetrance, and metabolic stability over the widely used Clozapapine N-oxide (CNO), offering researchers a more precise tool for chemogenetic manipulation of neuronal activity.
For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful technology for remotely controlling cell signaling, neuronal activity, and behavior. The choice of the activating ligand is critical for the precision and reliability of these experiments. This guide provides a detailed comparison of this compound and the conventional agonist, CNO, based on available experimental data.
Superior Potency and Affinity of this compound
This compound exhibits significantly higher potency and affinity for the most commonly used DREADDs, hM3Dq and hM4Di, compared to CNO. In vitro studies in HEK-293 cells have shown this compound to have EC50 values of 5 nM for hM3Dq and 0.5 nM for hM4Di.[1] This is a marked improvement over CNO, for which the EC50 at the hM4Di receptor is reported to be 8.1 nM.[2][3] The higher potency of this compound allows for the use of lower doses to achieve robust DREADD activation, minimizing the potential for off-target effects.
The binding affinity (Ki) of this compound for hM3Dq and hM4Di has been measured at 1.8 nM and 8.7 nM, respectively.[4] This high affinity contributes to its potent activation of DREADD receptors.
Key Performance Metrics: this compound vs. CNO
| Parameter | This compound | Clozapine N-oxide (CNO) | References |
| hM3Dq EC50 | 5 nM | Not consistently reported, but generally considered less potent than for hM4Di. | [1] |
| hM4Di EC50 | 0.5 nM | 8.1 nM | [1][2][3] |
| hM3Dq Ki | 1.8 nM | Not applicable (CNO's direct binding is debated) | [4] |
| hM4Di Ki | 8.7 nM | Not applicable (CNO's direct binding is debated) | [4] |
| Brain Penetrance | High, not a P-gp substrate | Poor, limited by P-glycoprotein (P-gp) efflux | [4][5][6][7][8] |
| Metabolism | Does not convert to clozapine | Reverse-metabolizes to clozapine, which is psychoactive and activates DREADDs | [2][3][5][6][7][9][10][11][12][13][14][15][16][17] |
| In Vivo Potency | High, effective at low doses (0.01-1 mg/kg) | Requires higher doses (3-5 mg/kg), with effects potentially mediated by clozapine | [1][2][3][18] |
Enhanced Brain Penetration and Metabolic Stability
A critical limitation of CNO is its poor brain penetrance and its in vivo conversion to clozapine.[6][7][8][12][13] Studies have shown that CNO is a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, which actively removes it from the central nervous system.[5][8] Consequently, the observed effects of systemic CNO administration are largely attributed to its back-metabolism to clozapine, which can cross the blood-brain barrier and activate DREADDs.[7][9][10][13][15][17] This conversion is problematic as clozapine has its own psychoactive properties and binds to a range of endogenous receptors, potentially confounding experimental results.[9][12][13][14][16][19]
In contrast, this compound is a brain-penetrant DREADD agonist that is not a substrate for P-gp.[4][20] This allows for direct and reliable activation of DREADDs in the brain without the confounding influence of a psychoactive metabolite.[1] In vivo studies in mice have demonstrated that this compound exhibits high DREADD occupancy at low doses (0.1 mg/kg) and selectively modulates locomotor activity in DREADD-expressing mice without affecting wild-type animals.[1][4][18]
Experimental Methodologies
The data presented in this guide are derived from a variety of standard experimental protocols in the field of pharmacology and neuroscience.
In Vitro Potency and Affinity Assays:
-
Cell Lines: HEK-293 cells are commonly used for their reliability in expressing exogenous receptors like DREADDs.
-
Transfection: Cells are transfected with plasmids encoding the hM3Dq or hM4Di receptors.
-
Functional Assays (EC50 determination): Calcium mobilization assays (for Gq-coupled receptors like hM3Dq) or cAMP assays (for Gi-coupled receptors like hM4Di) are used to measure the functional response of the cells to the agonist. The concentration of the agonist that produces 50% of the maximal response is determined as the EC50.
-
Binding Assays (Ki determination): Radioligand binding assays are performed using a radiolabeled ligand (e.g., [3H]clozapine) that binds to the DREADD receptor. The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity.
In Vivo Pharmacokinetic and Behavioral Studies:
-
Animal Models: Studies are typically conducted in mice or rats. For behavioral experiments, transgenic mice expressing DREADDs in specific neuronal populations are often used.
-
Drug Administration: Compounds are administered systemically, commonly via intraperitoneal (i.p.) injection.
-
Pharmacokinetic Analysis: Blood and brain tissue samples are collected at various time points after drug administration. The concentrations of the compound and its metabolites are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Behavioral Assays: Locomotor activity is a common behavioral measure to assess the in vivo effects of DREADD activation. Animals' movements are tracked and quantified in an open field arena.
Visualizing the Mechanisms of Action
To further clarify the differences in how this compound and CNO exert their effects, the following diagrams illustrate their respective pathways.
Caption: Workflow of this compound action.
Caption: Workflow of CNO action, highlighting its metabolism.
Caption: Simplified DREADD signaling pathways.
Conclusion
The experimental evidence strongly supports this compound as a superior DREADD agonist to CNO for in vivo applications in neuroscience research. Its high potency, excellent brain penetrance, and metabolic stability translate to more reliable and specific chemogenetic control. By avoiding the confounding off-target effects associated with CNO's conversion to clozapine, this compound allows for a cleaner interpretation of experimental results, thereby advancing the precision and reproducibility of DREADD-based studies. Researchers should consider these advantages when designing future chemogenetic experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rdw.rowan.edu [rdw.rowan.edu]
- 11. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 13. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing clozapine for chemogenetic neuromodulation of somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Brain Penetrance: JHU37152 Versus Compound 21 (C21)
For researchers and drug development professionals navigating the landscape of chemogenetic tools, the ability of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist to effectively cross the blood-brain barrier (BBB) is a critical determinant of its utility in neuroscience research. This guide provides an objective comparison of the brain penetrance of two prominent DREADD agonists, JHU37152 and Compound 21 (C21), supported by available experimental data.
This report synthesizes findings from multiple studies to offer a clear comparison of these two compounds. While both are potent activators of hM3Dq and hM4Di DREADDs, their ability to reach their targets within the central nervous system appears to differ significantly.
Quantitative Analysis of Brain Penetrance
| Parameter | This compound | Compound 21 (C21) | Reference |
| Brain/Serum Ratio (mice) | ~8 | Low | [1] |
| Brain Concentration (mice, 5 mg/kg IP) | Not explicitly stated | Reached 579 ng/mL (~2 µM) | [2] |
| Plasma Concentration (mice, 5 mg/kg IP) | Not explicitly stated | Peaked at 1150 ng/mL (~4.12 µM) | [2] |
| Brain-to-Plasma Ratio (calculated from above) | Not applicable | ~0.5 | [2] |
| Plasma Protein Binding (mouse) | Not explicitly stated | 95.1% (4.7% unbound) | [2] |
| Brain Protein Binding (mouse) | Not explicitly stated | 95% (4.9% unbound) | [2] |
| Reported Brain Penetrance | Brain penetrant in mice, rats, and non-human primates.[3] | Described as both "excellent"[2] and "low".[1] | [1][2][3] |
Note: The conflicting reports on Compound 21's brain penetrance may be attributable to different experimental conditions, such as dosing and time points of measurement. The calculated brain-to-plasma ratio of approximately 0.5 for C21, combined with high protein binding, suggests that the free concentration available to interact with DREADD receptors in the brain is substantially lower than the total concentration. In contrast, the high brain/serum ratio reported for this compound suggests more efficient accumulation in the brain.
Experimental Methodologies
The following provides a general overview of the experimental protocols used to assess the brain penetrance of these compounds, based on the available literature.
In Vivo Brain Penetrance Assessment
A common method to determine the brain-to-plasma concentration ratio involves the following steps:
-
Animal Models: Studies have primarily utilized mice for assessing the brain penetrance of both this compound and C21.
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration for both compounds in these studies.
-
Sample Analysis: The concentrations of the compounds in plasma and brain homogenates are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathways
Both this compound and Compound 21 are designed to activate engineered G protein-coupled receptors (GPCRs), specifically the hM3Dq and hM4Di DREADDs. However, their selectivity profiles differ.
This compound: On-Target DREADD Activation
This compound is reported to be a high-affinity and potent agonist for both hM3Dq and hM4Di DREADDs.[3] Its primary mechanism of action is the selective activation of these engineered receptors.
Compound 21: DREADD Agonism and Off-Target Effects
While Compound 21 is also a potent agonist of hM3Dq and hM4Di DREADDs, it has been shown to bind to and, in some cases, act as an antagonist at a range of other endogenous GPCRs, including dopamine, serotonin, and histamine receptors.[2][4] These off-target effects are dose-dependent and a critical consideration for interpreting experimental results.[5]
References
- 1. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 2. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy of JHU37152 with PET Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JHU37152 with other alternatives for validating in vivo efficacy using Positron Emission Tomography (PET) imaging. Supporting experimental data and detailed protocols are included to facilitate informed decisions in preclinical and translational research.
This compound is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a powerful chemogenetic technology for manipulating neuronal activity.[1][2][3] Its superior pharmacokinetic profile, including excellent brain penetrance, overcomes critical limitations of earlier DREADD agonists like Clozapine-N-Oxide (CNO) and Compound 21 (C21).[4][5] This guide compares this compound with these alternatives and details the use of the dedicated PET radiotracer, [¹⁸F]JHU37107, for in vivo validation of DREADD expression and target engagement.[1][2][3]
Comparative Analysis of DREADD Agonists
The selection of an appropriate DREADD agonist is crucial for the successful implementation of chemogenetic studies. The following table summarizes the key performance metrics of this compound and its alternatives.
| Parameter | This compound | Clozapine-N-Oxide (CNO) | Compound 21 (C21) | [¹¹C]Clozapine |
| Binding Affinity (Ki) | hM3Dq: 1.8 nM, hM4Di: 8.7 nM[6] | Low affinity, acts as a prodrug for clozapine[3][4] | Weak affinity for DREADDs[4] | High affinity for DREADDs[3] |
| Potency (EC50) | hM3Dq: 5 nM, hM4Di: 0.5 nM[6] | Indirectly potent via conversion to clozapine[3] | Low potency in vivo[7] | Potent DREADD agonist[8] |
| Brain Penetrance | High brain/serum ratio (~8-fold higher in brain)[7] | Poor brain penetrance, substrate for P-glycoprotein efflux pump[3][4] | Low brain penetrance[4] | Good brain penetrance |
| In Vivo Efficacy | Potent inhibition of locomotor activity in DREADD-expressing mice at doses of 0.01-1 mg/kg.[5][9] | Effects are primarily due to back-metabolism to clozapine, which has off-target effects.[3][10] | Limited in vivo efficacy due to poor pharmacokinetics.[4][7] | Effective in vivo, but its use as a PET radioligand is limited by the short half-life of ¹¹C.[3] |
| PET Imaging Application | Used in conjunction with the dedicated PET radiotracer [¹⁸F]JHU37107 for imaging DREADD expression.[1][2][3] | Can be displaced by [¹¹C]clozapine to infer receptor occupancy, but CNO itself is not directly imaged.[11] | Not typically used for PET imaging studies. | Can be used as a PET radioligand ([¹¹C]clozapine) to directly image DREADD expression.[3][11] |
Experimental Protocols
In Vivo DREADD Activation with this compound
This protocol describes the administration of this compound to activate DREADDs in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
DREADD-expressing mice
-
Wild-type control mice
-
Behavioral monitoring equipment (e.g., open field arena)
Procedure:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer this compound to DREADD-expressing and wild-type mice via intraperitoneal (IP) injection at a dose range of 0.01-1 mg/kg.
-
Administer vehicle to a control group of DREADD-expressing mice.
-
Immediately place the mice in the behavioral monitoring apparatus.
-
Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data to compare the behavioral response between the different groups.
PET Imaging of DREADD Expression with [¹⁸F]JHU37107
This protocol outlines the procedure for non-invasive imaging of DREADD expression in the brain using the dedicated PET radiotracer [¹⁸F]JHU37107.
Materials:
-
[¹⁸F]JHU37107
-
DREADD-expressing animal model (e.g., rodent, non-human primate)
-
Anesthesia
-
PET/CT or PET/MR scanner
Procedure:
-
Anesthetize the animal.
-
Position the animal in the PET scanner.
-
Administer [¹⁸F]JHU37107 intravenously as a bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical scan (CT or MRI) for anatomical localization.
-
Analyze the images to quantify the uptake of [¹⁸F]JHU37107 in the brain region expressing the DREADD.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. escholarship.org [escholarship.org]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PET imaging-guided chemogenetic silencing reveals a critical role of primate rostromedial caudate in reward evaluation - PMC [pmc.ncbi.nlm.nih.gov]
JHU37152: A Comparative Selectivity Analysis Against Endogenous Receptors
For Researchers, Scientists, and Drug Development Professionals
JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors with high affinity.[1] Its development offers a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research. However, understanding its selectivity profile against endogenous receptors is crucial for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of this compound's selectivity against its intended DREADD targets versus a panel of endogenous receptors, with a focus on comparing its profile to the well-characterized antipsychotic drug clozapine and another DREADD agonist, Compound 21 (C21).
Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki, in nM) of this compound, clozapine, and Compound 21 (C21) for their primary DREADD targets and a range of endogenous human receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) | Compound 21 (C21) Ki (nM) |
| DREADD Receptors | |||
| hM3Dq | 1.8[1] | - | >10-fold lower affinity than DREADDs[2] |
| hM4Di | 8.7[1] | - | >10-fold lower affinity than DREADDs[2] |
| Serotonin Receptors | |||
| 5-HT1A | Lower affinity than clozapine[3][4] | 120 | Weak to moderate affinity |
| 5-HT2A | Lower affinity than clozapine[3][4] | 5.4 | Weak to moderate affinity |
| 5-HT2C | Lower affinity than clozapine[3][4] | 9.4 | Weak to moderate affinity |
| 5-HT3 | Lower affinity than clozapine[3][4] | 95 | Weak to moderate affinity |
| 5-HT6 | Lower affinity than clozapine[3][4] | 4 | Weak to moderate affinity |
| 5-HT7 | Lower affinity than clozapine[3][4] | 6.3 | Weak to moderate affinity |
| Dopamine Receptors | |||
| D1 | Similar to clozapine[5][6] | 270 | Weak to moderate affinity |
| D2 | Similar to clozapine[5][6] | 160 | Weak to moderate affinity |
| D3 | Similar to clozapine[5][6] | 555 | Weak to moderate affinity |
| D4 | Similar to clozapine[5][6] | 24 | Weak to moderate affinity |
| D5 | Similar to clozapine[5][6] | 454 | Weak to moderate affinity |
| Muscarinic Acetylcholine Receptors | |||
| M1 | Higher affinity than clozapine[2][5][6] | 6.2 | Weak to moderate affinity |
| Histamine Receptors | |||
| H1 | Similar to clozapine[5][6] | 1.1 | Higher affinity than for DREADDs |
| Adrenergic Receptors | |||
| α1A | Similar to clozapine[5][6] | 1.6 | Weak to moderate affinity |
| α2A | Similar to clozapine[5][6] | 90 | Weak to moderate affinity |
Note: Specific Ki values for this compound against a comprehensive panel of endogenous receptors are not yet publicly available. The information presented is based on qualitative comparisons from the cited literature. For Compound 21, the term "weak to moderate affinity" indicates that while binding occurs, the precise Ki values across a wide panel are not consistently reported in a centralized source.
Experimental Protocols
The determination of the selectivity profile of compounds like this compound involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a panel of endogenous receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest.
-
A radiolabeled ligand with known high affinity and specificity for the receptor.
-
Test compound (unlabeled).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Functional Assays
BRET assays are used to measure the functional activity of a compound at a receptor by detecting downstream signaling events, such as G-protein activation or β-arrestin recruitment.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at a specific receptor.
Materials:
-
HEK293 cells co-transfected with the receptor of interest and BRET biosensor constructs (e.g., G-protein subunit tagged with a luciferase and a fluorescent protein).
-
Test compound.
-
Cell culture medium.
-
BRET plate reader.
-
Substrate for the luciferase (e.g., coelenterazine h).
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the appropriate receptor and BRET biosensor plasmids.
-
Plating: Plate the transfected cells into a 96-well microplate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Substrate Addition: Add the luciferase substrate to each well.
-
BRET Measurement: Immediately measure the light emission at two different wavelengths (one for the luciferase and one for the fluorescent protein) using a BRET plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the emission intensity of the fluorescent protein by the emission intensity of the luciferase. The change in BRET ratio in response to the test compound is then plotted against the compound concentration to determine the EC50 and Emax values.
Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways of hM3Dq and hM4Di DREADDs activated by this compound.
Experimental Workflow for Receptor Selectivity Profiling
References
- 1. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. eneuro.org [eneuro.org]
- 6. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of New DREADD Agonists for Chemogenetic Neuromodulation
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of next-generation DREADD agonists.
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience, offering precise control over neuronal activity. However, the choice of agonist is critical for the success and reproducibility of these experiments. This guide provides an objective, data-driven comparison of new and established DREADD agonists, focusing on their potency, efficacy, and pharmacokinetic properties. We also include detailed experimental protocols and visual workflows to aid in experimental design and execution.
Agonist Performance: A Quantitative Comparison
The selection of a DREADD agonist should be guided by its specific binding affinity (Ki) and potency (EC50) for the DREADD receptor of interest, alongside its pharmacokinetic profile. The following tables summarize the key quantitative data for the most commonly used and newly developed DREADD agonists.
In Vitro Potency and Affinity
The potency (EC50) and binding affinity (Ki) of an agonist are fundamental parameters that dictate the concentration required to elicit a biological response. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
| Agonist | DREADD Receptor | EC50 (nM) | Ki (nM) | Reference |
| Deschloroclozapine (DCZ) | hM3Dq | 0.13 | 6.3 | [1] |
| hM4Di | 0.081 | 4.2 | [1] | |
| JHU37160 | hM3Dq | 18.5 | 1.9 | [2][3][4] |
| hM4Di | 0.2 | 3.6 | [2][3][4] | |
| Compound 21 (C21) | hM3Dq | 1.7 - 5.2 | - | [2] |
| hM4Di | 2.6 - 2.95 | - | [2] | |
| Clozapine-N-Oxide (CNO) | hM3Dq | 6.0 - 15 | - | [1][2] |
| hM4Di | 7.3 - 8.1 | - | [1][2] | |
| Perlapine | hM3Dq | 8.08 | - | [4] |
| hM4Di | - | - | ||
| Clozapine | hM3Dq | 0.09 - 1.1 | - | [1][2] |
| hM4Di | 0.051 - 0.42 | - | [1][2] | |
| Olanzapine | hM4Di | 5 - 7 | - | [5] |
Pharmacokinetic Properties
The in vivo efficacy of a DREADD agonist is heavily influenced by its ability to cross the blood-brain barrier and its metabolic stability. A significant consideration for CNO is its back-metabolism to clozapine, which has its own psychoactive properties and can confound experimental results.[6][7]
| Agonist | Key Pharmacokinetic Features | Reference |
| Deschloroclozapine (DCZ) | Rapidly penetrates the blood-brain barrier.[1] | [1] |
| JHU37160 | Brain-penetrant. | [2] |
| Compound 21 (C21) | Superior brain penetration and long-lasting presence compared to CNO. Does not undergo back-metabolism to clozapine.[8] | [8] |
| Clozapine-N-Oxide (CNO) | Poor brain penetrance. Undergoes in vivo back-metabolism to clozapine, which readily crosses the blood-brain barrier.[7] | [6][7] |
| Perlapine | Brain penetrant. | [3][4] |
| Clozapine | Readily crosses the blood-brain barrier. |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of DREADD-based experiments, the following diagrams illustrate the canonical signaling pathways and a typical experimental workflow for agonist validation.
Canonical DREADD Signaling Pathways.
Agonist Validation Workflow.
Agonist Selection Logic.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of DREADD experiments. Below are outlines for key in vitro and in vivo assays.
In Vitro Agonist Validation
1. Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This assay measures the interaction between a DREADD receptor and its associated G-protein upon agonist binding.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding the DREADD receptor fused to a Renilla luciferase (Rluc8) donor and a G-protein subunit fused to a Venus fluorescent acceptor.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in a BRET buffer. The cell suspension is then dispensed into a 96-well plate.
-
Agonist Stimulation: A dilution series of the DREADD agonist is prepared. The luciferase substrate, coelenterazine h, is added to the cells, followed by the addition of the agonist at various concentrations.
-
Data Acquisition: The plate is read using a BRET plate reader, measuring the light emission from both the donor (485 nm) and the acceptor (530 nm). The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: The net BRET ratio is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
2. Calcium Mobilization Assay for Gq-DREADD Activation
This assay is specific for Gq-coupled DREADDs (e.g., hM3Dq) and measures the increase in intracellular calcium upon receptor activation.
-
Cell Culture and Transfection: HEK293 or CHO cells are co-transfected with the hM3Dq DREADD plasmid and a calcium indicator plasmid (e.g., GCaMP6).
-
Assay Preparation: Transfected cells are plated in a 96-well plate. Before the assay, the culture medium is replaced with a buffer.
-
Agonist Application: A baseline fluorescence reading is taken. The DREADD agonist is then added to the wells at various concentrations.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity from baseline is plotted against the agonist concentration to determine the EC50 for calcium mobilization.
In Vivo Agonist Validation
1. In Vivo Electrophysiology
This technique directly measures the effect of DREADD activation on neuronal firing in anesthetized or freely moving animals.
-
Animal Preparation: A viral vector carrying the DREADD construct is stereotactically injected into the brain region of interest. After a sufficient expression period, an electrode or multi-electrode array is implanted in the same region.
-
Agonist Administration: A baseline recording of neuronal activity is established. The DREADD agonist is then administered systemically (e.g., via intraperitoneal injection) or locally.
-
Data Recording: Neuronal firing rates and local field potentials are recorded before, during, and after agonist administration.
-
Data Analysis: Changes in firing rate and oscillatory activity are quantified and compared between baseline and post-agonist conditions to confirm the excitatory or inhibitory effect of the DREADD.
2. Behavioral Assays (e.g., Locomotor Activity)
Behavioral assays are used to assess the functional consequences of activating or inhibiting a specific neuronal population.
-
Animal Preparation and DREADD Expression: As with electrophysiology, the DREADD is expressed in a specific neuronal population.
-
Habituation: Animals are habituated to the testing environment (e.g., an open field arena) to minimize novelty-induced stress.
-
Agonist Administration and Behavioral Testing: On the test day, animals are administered either the DREADD agonist or a vehicle control. Their behavior (e.g., distance moved, time spent in the center of the arena) is then recorded and analyzed using automated tracking software.
-
Data Analysis: The behavioral parameters are compared between the agonist and vehicle groups, as well as with a control group of animals that do not express the DREADD but receive the agonist, to ensure the observed effects are DREADD-dependent.
References
- 1. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clozapine is responsible for the in vivo imaging and pharmacological effects of clozapine-N-oxide in murine DREADD models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JHU37152: A Superior DREADD Agonist for In Vivo Research
A comprehensive comparison of JHU37152 with existing DREADD ligands showcases its enhanced potency, brain penetrance, and suitability for in vivo validation of DREADD occupancy, offering researchers a more reliable tool for precise neuromodulation.
For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer a powerful method for remotely controlling neuronal activity. However, the utility of this technology has been hampered by the limitations of commonly used actuators. The novel compound this compound has emerged as a superior alternative, demonstrating significant advantages in in vivo applications over its predecessors, including Clozapine-N-oxide (CNO), Clozapine, and Compound 21 (C21).
Comparative Analysis of DREADD Ligands
This compound exhibits a favorable pharmacokinetic and pharmacodynamic profile for in vivo studies. Unlike CNO, which has poor brain penetrance and relies on in vivo conversion to clozapine, this compound readily crosses the blood-brain barrier.[1][2][3][4] This leads to high brain-to-serum concentration ratios and direct, potent engagement of DREADD receptors.
| Parameter | This compound | Clozapine | CNO | C21 |
| In Vitro Affinity (Ki, nM) | hM3Dq: 1.8, hM4Di: 8.7[5] | hM3Dq: 3.5, hM4Di: 2.8[6] | Low affinity[4] | hM3Dq: 230, hM4Di: 91[6] |
| In Vitro Potency (EC50, nM) | hM3Dq: 5, hM4Di: 0.5[5] | High potency[4] | Low potency[4] | Potent for hM3Dq, less potent for hM4Di[6] |
| Brain Penetrance | High (~8-fold higher in brain than serum at 30 min)[1][7] | High[4] | Poor[1][2][3][4] | Low[7][8][9] |
| In Vivo DREADD Occupancy | ~15-20% at 0.1 mg/kg (mice), ~80% at 0.1 mg/kg (rats)[7] | Dose-dependent | Indirectly through conversion from CNO | ~10% displacement of [11C]clozapine at 1 mg/kg (mice)[8] |
| Off-Target Effects | Lower affinity for 5-HT receptors than clozapine[8] | Binds to multiple endogenous receptors | Off-target effects primarily due to clozapine conversion[10] | Binds to opioid, histamine H1, and other receptors[7][8] |
In Vivo Validation of this compound DREADD Occupancy
Positron Emission Tomography (PET) imaging with the radiotracer [11C]clozapine is a key technique for validating DREADD occupancy in vivo. This method allows for the direct measurement of the displacement of the radiotracer by a DREADD agonist, providing a quantitative assessment of receptor engagement.
DREADD Signaling Pathways
This compound potently activates both hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) DREADDs. Activation of these receptors leads to distinct downstream signaling cascades, resulting in neuronal excitation or inhibition, respectively.
Experimental Protocols
In Vivo DREADD Occupancy Measurement using PET
-
Animal Model: Mice, rats, or non-human primates with virally-mediated DREADD expression in the target brain region.
-
Radiotracer: [11C]clozapine is synthesized and prepared for intravenous injection.
-
Baseline PET Scan: The animal is anesthetized and positioned in a PET scanner. A baseline scan is acquired following the injection of [11C]clozapine to measure initial radiotracer binding to DREADDs.
-
Ligand Administration: this compound (e.g., 0.1 mg/kg, IP for mice and rats) is administered.[7][11]
-
Post-Ligand PET Scan: A second PET scan is performed to measure the displacement of [11C]clozapine by this compound.
-
Data Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Regions of interest (ROIs) are drawn on the DREADD-expressing areas and reference regions. DREADD occupancy is calculated as the percentage reduction in [11C]clozapine binding potential from the baseline to the post-ligand scan.
Locomotor Activity Assay
-
Animal Model: Transgenic or wild-type mice with DREADD expression in a brain region known to modulate locomotor activity (e.g., D1-expressing neurons in the striatum).
-
Habituation: Animals are habituated to the open-field arena for a set period before the experiment.
-
Drug Administration: this compound (doses ranging from 0.01 to 1 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[1][12]
-
Data Acquisition: Ten minutes after injection, the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 2 hours) using an automated tracking system.[12]
-
Data Analysis: Locomotor activity data is analyzed to compare the effects of different doses of this compound with the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[12]
References
- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Locomotor Effects of DREADD Agonists JHU37152 and JHU37160
A comprehensive guide for researchers on the differential impacts of two potent chemogenetic actuators on motor activity, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the locomotor effects of two second-generation Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonists, JHU37152 and JHU37160. Developed to overcome the limitations of earlier DREADD ligands like Clozapine-N-Oxide (CNO), these compounds offer higher potency and brain penetrance.[1][2] Understanding their distinct and overlapping effects on locomotor activity is critical for the precise design and interpretation of chemogenetic experiments in neuroscience research.
Summary of Locomotor Effects
This compound and JHU37160 are potent DREADD agonists that can selectively modulate neuronal activity and, consequently, locomotor behavior in animals expressing the corresponding DREADD receptors.[3][4] In wild-type animals lacking these engineered receptors, both compounds generally exhibit a lack of significant locomotor effects at typical working concentrations.[2][3][4] However, at high doses, JHU37160 has been reported to induce sedation and reduce spontaneous locomotor activity.[5]
The primary locomotor effects of this compound and JHU37160 are observed in animals expressing either the excitatory Gq-coupled DREADD (hM3Dq) or the inhibitory Gi-coupled DREADD (hM4Di) in specific neuronal populations that regulate movement. Activation of hM3Dq in motor-promoting neurons can increase locomotor activity, while activation of hM4Di in the same or different neuronal populations can lead to a decrease in locomotion.[3][4][6]
Quantitative Comparison of Locomotor Activity
The following tables summarize the dose-dependent effects of this compound and JHU37160 on locomotor activity in both DREADD-expressing and wild-type animals, as determined by open-field tests.
Table 1: Effect of this compound and JHU37160 on Locomotor Activity in D1-DREADD Mice
| Compound | DREADD Type | Dose (mg/kg, IP) | Change in Locomotor Activity | Animal Model | Reference |
| This compound | hM3Dq/hM4Di | 0.01 - 1 | Potent Inhibition | D1-DREADD Mice | [3][4] |
| JHU37160 | hM3Dq/hM4Di | 0.01 - 1 | Potent Inhibition | D1-DREADD Mice | [3][4] |
Table 2: Effect of this compound and JHU37160 on Locomotor Activity in Wild-Type Mice
| Compound | Dose (mg/kg, IP) | Change in Locomotor Activity | Animal Model | Reference |
| This compound | 0.01 - 1 | No Significant Effect | Wild-Type Mice | [3][4] |
| JHU37160 | 0.01 - 1 | No Significant Effect | Wild-Type Mice | [2][3][4] |
| JHU37160 | 10 | Significant Reduction (Sedation) | Wild-Type Mice | [5] |
Table 3: Effect of this compound and JHU37160 on Locomotor Activity in TH-hM3Dq Rats
| Compound | DREADD Type | Dose (mg/kg, IP) | Change in Locomotor Activity | Animal Model | Reference |
| This compound | hM3Dq | 0.01 - 0.3 | Potent Activation | TH-hM3Dq Rats | [3] |
| JHU37160 | hM3Dq | 0.01 - 0.3 | Potent Activation | TH-hM3Dq Rats | [3] |
Signaling Pathways
This compound and JHU37160 exert their effects by activating specific G-protein coupled DREADDs.
hM3Dq (Gq-coupled) Signaling Pathway: Upon binding of this compound or JHU37160, the hM3Dq receptor activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The overall effect is an increase in neuronal excitability and firing rate.[5][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinase-dependent mouse lines for chemogenetic activation of genetically defined cell types - PMC [pmc.ncbi.nlm.nih.gov]
JHU37152: A Superior DREADD Ligand Overcoming the Limitations of Traditional Actuators
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience research, offering precise spatiotemporal control over neuronal activity. However, the utility of this powerful technology has been hampered by the pharmacological shortcomings of its traditional ligands, most notably Clozapine-N-Oxide (CNO). This guide provides a comprehensive comparison of the novel DREADD agonist, JHU37152, with traditional ligands, highlighting its significant advantages supported by experimental data.
Executive Summary
This compound emerges as a superior DREADD agonist, addressing the critical limitations of CNO. Its key advantages include high potency and affinity for DREADD receptors, excellent brain penetrance, and a lack of metabolic conversion to psychoactive compounds like clozapine. These characteristics lead to more reliable and interpretable experimental outcomes, paving the way for more precise and translatable research in neuroscience and drug development.
Quantitative Comparison of Ligand Performance
The following table summarizes the key quantitative parameters of this compound in comparison to the traditional DREADD ligand, CNO.
| Parameter | This compound | Clozapine-N-Oxide (CNO) | Advantage of this compound |
| Affinity (Ki) for hM3Dq (nM) | 1.8[1] | ~6,300[2] | Significantly higher affinity, leading to more specific binding at lower concentrations. |
| Affinity (Ki) for hM4Di (nM) | 8.7[1] | Not widely reported | High affinity for the inhibitory DREADD. |
| Potency (EC50) for hM3Dq (nM) | 5[1] | 18 - 82[3] | Substantially more potent, requiring lower doses for effective receptor activation. |
| Potency (EC50) for hM4Di (nM) | 0.5[1] | 2.8 - 8.1[2][3] | Exceptionally potent at the inhibitory DREADD, allowing for precise neuronal silencing. |
| Brain Penetrance | High brain-to-serum ratio[1] | Poor, does not readily cross the blood-brain barrier[1][4] | Readily accesses central DREADDs, ensuring effective in vivo modulation of neuronal activity. |
| Metabolism | Does not convert to clozapine[1] | Back-metabolizes to clozapine[2][4] | Eliminates confounding off-target effects of clozapine, a psychoactive drug with its own set of biological targets. |
| In Vivo Efficacy | Potent effects at low doses (e.g., 0.1 mg/kg)[1] | Requires higher doses (e.g., 1-10 mg/kg), with effects often attributable to clozapine conversion[5] | More potent and reliable in vivo effects that are directly attributable to DREADD activation. |
DREADD Signaling Pathways
DREADDs are engineered G-protein coupled receptors (GPCRs) that can be designed to couple to different intracellular signaling cascades upon activation by a designer ligand. The most commonly used are Gq-coupled (e.g., hM3Dq) and Gi-coupled (e.g., hM4Di) DREADDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of JHU37152 in DREADD Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision of chemogenetic tools is paramount. This guide provides an objective comparison of the DREADD agonist JHU37152 with other common alternatives, supported by experimental data, to aid in the selection of the most appropriate ligand for specific research needs.
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have revolutionized neuroscience by enabling remote control of neuronal activity. The specificity of the activating ligand is critical to ensure that observed effects are due to the intended DREADD-mediated pathway and not off-target interactions. This compound has emerged as a potent DREADD agonist, offering advantages over the first-generation ligand, clozapine-N-oxide (CNO). This guide evaluates the specificity of this compound in comparison to CNO, Compound 21 (C21), Salvinorin B, and Perlapine.
Comparative Analysis of DREADD Ligand Specificity
The ideal DREADD ligand exhibits high potency and efficacy at the engineered DREADD receptor with minimal to no activity at endogenous receptors. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: On-Target Potency and Affinity of DREADD Ligands
| Ligand | DREADD Receptor | Agonist/Antagonist | EC50 (nM) | Ki (nM) |
| This compound | hM3Dq | Agonist | 5 | 1.8 |
| hM4Di | Agonist | 0.5 | 8.7 | |
| Clozapine-N-oxide (CNO) | hM3Dq | Agonist | ~6-10 | ~11 |
| hM4Di | Agonist | ~5-30 | ~9 | |
| Compound 21 (C21) | hM3Dq | Agonist | 1.7 | 230 |
| hM4Di | Agonist | - | 91 | |
| Salvinorin B | KORD | Agonist | 11.8 | - |
| Perlapine | hM3Dq | Agonist | 2.8 | - |
| hM4Di | Agonist | - | - |
EC50 (Half-maximal effective concentration) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. Ki (Inhibition constant) represents the binding affinity of a ligand to a receptor. A lower Ki indicates a higher binding affinity.
Table 2: Off-Target Binding Profile of DREADD Ligands (Ki in nM)
| Ligand | Muscarinic (M1-M5) | Serotonin (e.g., 5-HT2A) | Dopamine (e.g., D2) | Histamine (H1) | Adrenergic (e.g., α1A) |
| This compound | Higher than Clozapine | Lower than Clozapine | Similar to Clozapine | - | - |
| Clozapine-N-oxide (CNO) | >1000 | ~160 | >1000 | ~150 | ~300 |
| Compound 21 (C21) | >1000 | ~200 | >1000 | ~60 | >1000 |
| Salvinorin B | Inert | Inert | Inert | Inert | Inert |
| Perlapine | Modest Affinity | Modest Affinity | Modest Affinity | - | - |
Key Experimental Methodologies
The data presented in this guide are derived from a variety of standard and advanced experimental protocols. Below are detailed methodologies for key experiments used to assess DREADD ligand specificity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cells (e.g., HEK293) stably expressing the DREADD of interest or tissues from transgenic animals are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]clozapine for muscarinic DREADDs) and varying concentrations of the unlabeled test ligand (e.g., this compound).
-
Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor ligand.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Imaging
Objective: To measure the functional potency (EC50) of a ligand at Gq-coupled DREADDs (e.g., hM3Dq) by monitoring changes in intracellular calcium levels.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and seeded onto glass-bottom dishes.
-
Cells are transiently transfected with a plasmid encoding the hM3Dq DREADD.
-
-
Fluorescent Calcium Indicator Loading:
-
24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
After loading, the cells are washed to remove excess dye and allowed to de-esterify the AM ester for at least 30 minutes.
-
-
Calcium Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Cells are continuously perfused with physiological saline.
-
A baseline fluorescence is recorded before the application of the DREADD agonist.
-
The DREADD agonist (e.g., this compound) is applied at various concentrations, and the change in fluorescence intensity is recorded over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is typically used.
-
-
Data Analysis:
-
The change in fluorescence ratio (F340/F380) is used as a measure of the change in intracellular calcium concentration.
-
The peak response at each agonist concentration is determined.
-
The concentration-response data are plotted, and the EC50 is calculated using a sigmoidal dose-response curve fit.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
DREADD Signaling Pathways
Caption: Signaling pathways for hM3Dq, hM4Di, and KORD DREADDs.
Experimental Workflow for Specificity Assessment
Safety Operating Guide
Proper Disposal and Handling Procedures for JHU37152
For researchers, scientists, and drug development professionals utilizing the potent and selective DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist JHU37152, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and experimental integrity. This document provides essential, step-by-step guidance on the operational and disposal plans for this compound, consolidating safety, logistical, and experimental information.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 358.85 g/mol | [1] |
| Formula | C₁₉H₂₀ClFN₄ | [1] |
| CAS Number | 2369979-67-7 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (100 mM) | [2] |
| Storage | Store at room temperature. | [1] |
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected before use.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a certified respirator.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid inhalation of dust or aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
First Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |
| If Inhaled | Remove to fresh air and keep at rest in a position comfortable for breathing.[4] |
Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Plan:
-
Segregation: Segregate waste containing this compound from other laboratory waste streams.
-
Containerization: Place all solid waste (e.g., contaminated gloves, weigh boats) and empty vials into a clearly labeled, sealed container designated for chemical waste.
-
Aqueous Waste: Collect any aqueous solutions containing this compound in a separate, labeled waste container. Do not pour down the drain.
-
Consult Local Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Documentation: Maintain a record of the disposed of quantities and dates.
Experimental Protocol: In Vivo Activation of DREADDs in Mice
The following is a detailed methodology for a typical in vivo experiment using this compound to activate DREADDs in mice, based on published research.[5][6]
Objective: To assess the behavioral or physiological effects of activating hM3Dq or hM4Di DREADDs in a specific neuronal population in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Transgenic mice expressing hM3Dq or hM4Di in the target cell population
-
Wild-type littermate control mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate behavioral or physiological monitoring equipment
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 60 minutes before the start of the experiment.
-
This compound Preparation:
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral/Physiological Assessment:
-
Following injection, place the mice in the testing apparatus.
-
Begin recording behavioral or physiological parameters. The onset of action for this compound is rapid.
-
The duration of monitoring will depend on the specific experimental question.
-
-
Data Analysis:
-
Analyze the collected data to compare the effects of this compound in DREADD-expressing mice versus control groups (vehicle-treated DREADD mice and this compound-treated wild-type mice).
-
Signaling Pathways
This compound is a potent agonist for both hM3Dq and hM4Di DREADDs, which are engineered G-protein coupled receptors (GPCRs) that signal through the Gq and Gi pathways, respectively.[1]
References
- 1. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 2. hellobio.com [hellobio.com]
- 3. Safety | Tocris Bioscience [tocris.com]
- 4. hellobio.com [hellobio.com]
- 5. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
